Thiol-PEG4-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O6S/c1-15(2,3)21-14(16)4-5-17-6-7-18-8-9-19-10-11-20-12-13-22/h22H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLWGDQDZRFINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177229 | |
| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564476-33-1 | |
| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564476-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Thiol-PEG4-Boc: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal thiol group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The strategic placement of these functional groups allows for a controlled, stepwise conjugation of different molecules, making it a valuable tool in the construction of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and its applications, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Chemical Properties of this compound
This compound is a versatile linker molecule with distinct chemical features that underpin its utility in bioconjugation. The key properties are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (1-(2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl)disulfanyl)carbamate | N/A |
| Synonyms | Thiol-PEG4-t-butyl ester | [1][2] |
| CAS Number | 564476-33-1 | [1] |
| Molecular Formula | C15H30O6S | [1][2] |
| Molecular Weight | 338.46 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1][2] |
| Purity | Typically ≥95% | [1][2] |
Physicochemical Properties
| Property | Value/Description | Source(s) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and dichloromethane. The PEG4 spacer imparts a degree of water solubility. | [3] |
| pKa of Thiol Group | The pKa of the thiol group in similar PEGylated molecules is typically around 8.5-9.5. The exact value for this compound is not readily available in the literature but is expected to be in this range. | Inferred from general chemical principles |
| Stability | Store at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Avoid repeated freeze-thaw cycles. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][4] |
Reactivity and Applications
The dual functionality of this compound dictates its reactivity and primary applications. The thiol group provides a reactive handle for conjugation to electrophilic species, while the Boc-protected amine allows for subsequent deprotection and further functionalization.
Thiol Group Reactivity
The terminal thiol group is nucleophilic and readily reacts with various electrophiles. A prominent application is the thiol-maleimide Michael addition reaction . This reaction is highly efficient and proceeds under mild, biocompatible conditions (typically pH 6.5-7.5) to form a stable thioether bond. This makes this compound ideal for conjugating to proteins or peptides at cysteine residues.
Boc-Protected Amine and its Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The deprotection of the Boc group on this compound unmasks a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.
Application in PROTAC Synthesis
A major application of this compound is in the synthesis of PROTACs . These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
The PROTAC then mediates the degradation of the target protein through the ubiquitin-proteasome pathway, as depicted in the following diagram.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-functionalized molecule, such as a protein with an accessible cysteine residue or a synthetic ligand.
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent: 2-Mercaptoethanol or L-cysteine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[5][6]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if either component is light-sensitive.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of ~10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography technique. For protein conjugates, SEC is often suitable to remove excess this compound and quenching reagent. For smaller molecule conjugates, RP-HPLC may be necessary.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE (for proteins, to observe a shift in molecular weight), LC-MS (to confirm the mass of the conjugate), and/or other relevant analytical techniques.
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Nitrogen or argon gas supply
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
-
Deprotection Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen gas.
-
To remove residual TFA, co-evaporate with toluene (3 x 10 mL).
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The resulting amine is typically obtained as a TFA salt.
-
Protocol 3: Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): Useful for assessing the purity of small molecule conjugates and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Size-Exclusion (SEC-HPLC): Ideal for analyzing and purifying protein conjugates, separating based on size.
Mass Spectrometry (MS):
-
LC-MS: Provides confirmation of the molecular weight of the conjugate, allowing for verification of successful conjugation and deprotection steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the final conjugate. The characteristic signals of the PEG linker (typically around 3.6 ppm) and the disappearance of the Boc group protons (a singlet around 1.4 ppm) can be monitored.
Conclusion
This compound is a highly valuable bifunctional linker for researchers in drug development and various scientific disciplines. Its well-defined structure, predictable reactivity, and the hydrophilic nature of the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates, most notably PROTACs. The detailed protocols and chemical properties outlined in this guide provide a solid foundation for the successful application of this compound in innovative research endeavors.
References
Technical Guide to the Synthesis and Purification of Thiol-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG4-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document outlines a reliable synthetic pathway, detailed experimental protocols, and robust purification methodologies, supported by quantitative data and workflow visualizations.
Introduction
This compound, characterized by a terminal thiol group and a Boc-protected amine connected by a tetraethylene glycol spacer, is a versatile building block in bioconjugation and medicinal chemistry. The thiol moiety allows for covalent linkage to specific residues on proteins, such as cysteine, while the Boc-protected amine provides a latent site for further chemical modification following deprotection. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a common and effective three-step synthesis commencing from the commercially available Boc-NH-PEG4-OH.
Synthesis of this compound
The synthesis of this compound from Boc-NH-PEG4-OH is typically achieved through a three-step process:
-
Tosylation of the terminal hydroxyl group to create a good leaving group.
-
Nucleophilic substitution with a thioacetate salt.
-
Deprotection of the thioacetate to yield the final thiol product.
The overall synthetic scheme is depicted below.
Thiol-PEG4-t-butyl ester molecular weight and formula
This guide provides a comprehensive overview of the physicochemical properties and common applications of Thiol-PEG4-t-butyl ester, a heterobifunctional crosslinker essential in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a logical workflow visualization.
Core Properties of Thiol-PEG4-t-butyl ester
Thiol-PEG4-t-butyl ester is a versatile molecule featuring a terminal thiol group and a t-butyl protected carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The thiol group offers a reactive handle for conjugation to various substrates, most notably maleimides, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.
Physicochemical Data
The key physicochemical properties of Thiol-PEG4-t-butyl ester are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 338.46 g/mol | [1] |
| 338.50 g/mol | [2][3] | |
| Molecular Formula | C15H30O6S | [1][2][3] |
| Appearance | Pale yellow oily liquid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water, toluene, DCM, and many organic solvents. | [2] |
| Storage Conditions | -20°C | [2][3] |
Experimental Protocols
The utility of Thiol-PEG4-t-butyl ester lies in its ability to participate in sequential conjugation reactions. The following protocols provide detailed methodologies for two key transformations: the deprotection of the t-butyl ester and the subsequent reaction of the thiol group.
Deprotection of the t-butyl Ester Group
This protocol outlines the removal of the t-butyl protecting group to reveal the free carboxylic acid, a common step before conjugation to an amine-containing molecule.
Materials:
-
Thiol-PEG4-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the Thiol-PEG4-t-butyl ester in a minimal amount of anhydrous DCM in a round-bottom flask.
-
Add an excess of TFA to the solution. A common ratio is a 1:1 (v/v) mixture of DCM to TFA.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product, add cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove any soluble impurities.
-
Dry the final product under vacuum.[2]
Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of the deprotected Thiol-PEG4-acid with a maleimide-functionalized molecule, a widely used reaction in bioconjugation to form a stable thioether bond.
Materials:
-
Deprotected Thiol-PEG4-acid (from the protocol above)
-
Maleimide-containing molecule (e.g., a maleimide-activated protein or payload)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the maleimide-containing molecule in a suitable buffer, such as PBS at a pH between 6.5 and 7.5. This pH range is optimal for the selectivity of the thiol-maleimide reaction.
-
Dissolve the deprotected Thiol-PEG4-acid in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous buffer containing the maleimide.
-
Add the solution of the deprotected Thiol-PEG4-acid to the solution of the maleimide-containing molecule with gentle stirring. A molar excess of the maleimide reagent is often used to ensure complete reaction with the thiol.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted maleimide groups.
-
The resulting conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted linker and other small molecules.[2]
Logical Workflow for Bioconjugation
The following diagram illustrates a typical logical workflow for the use of Thiol-PEG4-t-butyl ester in the synthesis of a bioconjugate, such as an antibody-drug conjugate (ADC). This workflow involves the initial deprotection of the t-butyl ester, followed by activation of the resulting carboxylic acid, and finally conjugation to a maleimide-functionalized payload.
Caption: Logical workflow for bioconjugate synthesis.
References
An In-depth Technical Guide to the Solubility and Stability of Thiol-PEG4-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Thiol-PEG4-Boc linkers, critical parameters for their successful application in drug delivery, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for this particular linker is not extensively available in public literature, this guide synthesizes information on closely related PEG structures and provides detailed experimental protocols to enable researchers to generate precise data for their specific applications.
Introduction to this compound Linkers
This compound is a heterobifunctional linker that incorporates a thiol (-SH) group, a four-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups makes it a versatile tool in bioconjugation. The thiol group allows for covalent attachment to maleimide-functionalized molecules or gold surfaces. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media and provides spatial separation between the conjugated molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.
Below is a diagram illustrating the general structure of a this compound linker.
Caption: Chemical structure of a this compound linker.
Solubility Profile
The solubility of this compound is a critical factor for its handling, reaction efficiency, and the overall solubility of the final conjugate. The polyethylene glycol chain imparts hydrophilicity, making it soluble in a range of polar solvents.
Qualitative Solubility
Based on information from various suppliers and the general properties of similar PEG linkers, this compound is expected to be soluble in a variety of common laboratory solvents.
| Solvent | Qualitative Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
Quantitative Solubility Data
Stability Profile
The stability of the this compound linker is crucial for ensuring the integrity of the molecule during storage, conjugation reactions, and in its final application. The primary degradation pathways for PEG linkers typically involve hydrolysis of ester bonds and oxidation of the polyether backbone. The this compound linker contains ether linkages which are generally stable, but the thiol group is susceptible to oxidation.
General Stability and Storage
-
Storage: For long-term storage, it is recommended to store this compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group.[1]
-
In-Solution Stability: When dissolved in a solvent, it is advisable to use the solution promptly or store it at -80°C for short periods.[2] Repeated freeze-thaw cycles should be avoided.
pH Stability
The stability of the ether linkages in the PEG backbone is generally high across a wide pH range. However, the Boc protecting group is labile under acidic conditions and will be removed to expose the primary amine. The thiol group is more susceptible to oxidation at higher pH.
| Condition | Expected Stability |
| Acidic (pH < 4) | The Boc group will be cleaved. The PEG backbone is expected to be stable. |
| Neutral (pH 6-8) | The linker is expected to be relatively stable, though the thiol group may undergo slow oxidation. |
| Basic (pH > 8) | The rate of thiol oxidation to disulfides is expected to increase. |
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound in your specific experimental context, the following protocols are recommended.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes or by filtration through a syringe filter (e.g., 0.22 µm).
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved this compound. As the linker lacks a strong chromophore, quantification can be achieved using techniques such as:
-
Quantitative NMR (qNMR): This is a highly accurate method. A known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD): These detectors are suitable for non-chromophoric compounds. A calibration curve should be prepared using standards of known concentrations.
-
Protocol for Assessing Stability (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation products and degradation pathways, and to develop stability-indicating analytical methods.
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or solvent.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel:
-
Acidic Hydrolysis: Adjust the pH to acidic conditions (e.g., pH 1-3 with HCl) and incubate at a controlled temperature (e.g., 40-60°C).
-
Basic Hydrolysis: Adjust the pH to basic conditions (e.g., pH 10-12 with NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add a low concentration of an oxidizing agent (e.g., 0.1-3% hydrogen peroxide) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 50-70°C).
-
Photostability: Expose the solution to a high-intensity light source.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples and quench the oxidative reaction if necessary. Store all samples at -80°C until analysis.
-
Analysis: Analyze the samples to quantify the amount of the parent this compound remaining and to identify any degradation products.
-
HPLC-MS: This is the preferred method for stability studies as it can separate the parent compound from degradation products and provide mass information for their identification.
-
NMR Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its application in PROTACs is central to inducing targeted protein degradation. The following diagram illustrates the logical relationship in a PROTAC-mediated protein degradation pathway.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile linker for a wide range of applications in drug development and bioconjugation. While its general solubility and stability characteristics can be inferred from its structure and data on similar compounds, this guide emphasizes the importance of experimentally determining these properties under the specific conditions of your application. The provided protocols offer a robust framework for generating the necessary quantitative data to ensure the successful and reproducible use of this linker in your research.
References
The Core Mechanism of Thiol-PEG4-Boc in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Thiol-PEG4-Boc has emerged as a valuable tool. This in-depth technical guide elucidates the mechanism of action of this compound, providing a detailed exploration of its constituent parts, their roles in bioconjugation, and practical guidance for its application in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Unveiling the Molecular Architecture and Functionality
This compound is a heterobifunctional linker composed of three key functional moieties: a terminal thiol group (-SH), a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected functional group, typically an amine or a carboxylate. Each component plays a distinct and crucial role in the bioconjugation process.
-
The Thiol Group (-SH): A Versatile Nucleophile for Site-Specific Conjugation The thiol group is a potent nucleophile, making it highly reactive towards specific electrophilic partners. This reactivity is the cornerstone of its utility in bioconjugation, allowing for the formation of stable covalent bonds with high specificity. The most common reaction involving the thiol group is the Michael addition to a maleimide, which proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[][2] The reaction of thiols with maleimides is reported to be 1000 times faster than the reaction with amines at pH 7.0, highlighting its specificity.[] Other thiol-reactive chemistries include reactions with vinyl sulfones and the formation of disulfide bonds through thiol-disulfide exchange.[3]
-
The PEG4 Spacer: Enhancing Solubility, Stability, and Pharmacokinetics The tetraethylene glycol (PEG4) spacer is a short, hydrophilic chain that confers several advantageous properties to the resulting bioconjugate.[4] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The inclusion of a PEG spacer significantly enhances the overall hydrophilicity and water solubility of the conjugate, improving its formulation and handling.[5][] Furthermore, the PEG chain can create a protective hydration shell around the bioconjugate, which can shield it from enzymatic degradation and reduce its immunogenicity.[5] This "stealth" effect also increases the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.[7]
-
The Boc Protecting Group: Ensuring Orthogonal Reactivity The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and other functionalities in organic synthesis. Its role in the this compound linker is to temporarily mask a reactive group, allowing for sequential and controlled conjugation reactions. This "orthogonal" reactivity is critical in multi-step syntheses of complex bioconjugates. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine or other functional group for subsequent conjugation steps.[8]
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a stepwise and controlled conjugation of two different molecular entities. The general mechanism involves the following key stages:
-
Initial Conjugation via the Boc-Protected End: The synthesis typically begins with the deprotection of the Boc group to reveal a reactive functionality (e.g., an amine). This group is then reacted with a suitable partner on the first molecule of interest (Molecule A). For instance, if the deprotected group is an amine, it can be coupled to a carboxylic acid on Molecule A to form a stable amide bond.
-
Activation of the Thiol Group: With the first conjugation complete, the terminal thiol group on the PEG4 linker is now available for the second conjugation step.
-
Second Conjugation via the Thiol Group: The thiol group is then reacted with a compatible functional group on the second molecule of interest (Molecule B). A common strategy involves the reaction of the thiol with a maleimide-functionalized Molecule B, forming a stable thioether linkage.
This sequential approach allows for the precise assembly of complex bioconjugates, such as ADCs, where a potent cytotoxic drug is linked to a targeting antibody, or PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity.
Quantitative Data in Bioconjugation
The efficiency and stability of the formed conjugate are critical parameters in the development of biotherapeutics. The following tables summarize representative quantitative data for the key reactions involved in the use of thiol-PEG linkers.
| Parameter | Value/Range | Conditions | Reference |
| Thiol-Maleimide Reaction | |||
| Reaction pH | 6.5 - 7.5 | Optimal for specificity towards thiols over amines | [] |
| Reaction Time | < 2 minutes to several hours | Dependent on reactant concentrations and steric hindrance | [9] |
| Conjugation Efficiency | >65% within 5 minutes | For cRGDfK peptide to maleimide-PEG-PLGA NPs | [9] |
| Thioether Bond Stability | |||
| Susceptibility | Retro-Michael reaction, Thiol exchange | Especially in the presence of endogenous thiols like glutathione | [10] |
| Improvement Strategy | Ring-opening hydrolysis of the succinimide moiety | Can increase half-life to over two years | [11] |
| Boc Deprotection | |||
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) TFA | [8] |
| Reaction Time | 1 - 3 hours | At room temperature | [8] |
| Efficiency | >95% | [12] |
Table 1: Key Quantitative Parameters in Thiol-PEG Bioconjugation.
Experimental Protocols
The following are generalized protocols for the synthesis of an Antibody-Drug Conjugate (ADC) using a Thiol-PEG4-linker. These protocols are based on established methodologies for similar linkers and should be optimized for specific applications.
Protocol 1: Two-Step ADC Synthesis using a Thiol-PEG4-Acid Linker
This protocol describes the conjugation of a drug to an antibody, where the thiol end of the linker is first reacted with a maleimide-functionalized drug, followed by the conjugation of the carboxylic acid end to the antibody.[3]
Materials:
-
Maleimide-functionalized drug
-
Thiol-PEG4-acid linker
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Desalting column
Procedure:
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of Thiol-PEG4-acid in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove the unreacted PEG linker.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified PEG-drug conjugate in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Antibody:
-
Immediately add the activated PEG-drug conjugate to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Protocol 2: PROTAC Synthesis using a Boc-Protected Amine-PEG4-Thiol Linker
This protocol outlines a general strategy for synthesizing a PROTAC, where one ligand is attached via the deprotected amine and the other via the thiol group.
Materials:
-
Ligand 1 with a carboxylic acid group
-
Ligand 2 with a maleimide group
-
Boc-NH-PEG4-SH linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-NH-PEG4-SH linker in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting H2N-PEG4-SH is often used without further purification.
-
-
First Ligand Coupling (Amide Bond Formation):
-
Dissolve the deprotected linker and Ligand 1 (with a carboxylic acid) in anhydrous DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the Ligand 1-PEG4-SH intermediate by HPLC.
-
-
Second Ligand Coupling (Thioether Bond Formation):
-
Dissolve the purified Ligand 1-PEG4-SH and a molar excess of Ligand 2 (with a maleimide group) in the reaction buffer.
-
Stir the reaction at room temperature for 1-4 hours.
-
Purify the final PROTAC by preparative HPLC.
-
Visualizing the Mechanism and Workflows
Diagrams are essential for understanding the complex relationships and processes in bioconjugation. The following are Graphviz (DOT language) scripts to generate diagrams for the mechanism of action, a general experimental workflow, and a representative signaling pathway.
Mechanism of Action of this compound
References
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. benchchem.com [benchchem.com]
- 11. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Thiol Group in Thiol-PEG4-Boc: A Technical Guide to its Function and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the thiol group in the heterobifunctional linker, Thiol-PEG4-t-butyl ester, often referred to as Thiol-PEG4-Boc. This linker is a valuable tool in bioconjugation, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Here, we dissect the chemical properties of its functional components, provide quantitative data on its reactivity, and present detailed experimental protocols and workflows.
Core Components and their Functions
Thiol-PEG4-t-butyl ester is comprised of three key moieties, each with a distinct and crucial function:
-
The Thiol (-SH) Group: The thiol, or sulfhydryl group, is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). This high nucleophilicity allows it to react selectively with specific functional groups, most notably maleimides, to form stable covalent thioether bonds.[1][2] This reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating molecules to proteins and peptides which often possess cysteine residues with accessible thiol groups.[1][2] The reactivity of the thiol group is pH-dependent, with optimal reaction rates for thiol-maleimide conjugation occurring in the pH range of 6.5-7.5.[3][4]
-
The Tetraethylene Glycol (PEG4) Linker: The PEG4 spacer is a hydrophilic chain of four repeating ethylene glycol units. Its primary functions are to increase the aqueous solubility of the molecule and its conjugates, and to provide a flexible spacer that reduces steric hindrance between the conjugated molecules.[5] This is particularly important in the design of PROTACs, where the linker must be of an optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[6]
-
The tert-Butyl (Boc) Ester Group: The tert-butyl ester serves as a protecting group for a terminal carboxylic acid. It is stable under the neutral or slightly basic conditions typically used for thiol-maleimide conjugation but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[5][7][8] This orthogonal reactivity allows for a sequential conjugation strategy, where the thiol group is reacted first, followed by deprotection and subsequent conjugation of the carboxylic acid to another molecule, for example, via amide bond formation.[1]
Quantitative Data for Thiol-Maleimide Conjugation
The efficiency and stability of the thioether bond formed from the reaction of the thiol group with a maleimide are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data related to this reaction.
| Parameter | Value/Range | Conditions | Significance | Reference(s) |
| Optimal pH for Conjugation | 6.5 - 7.5 | Aqueous buffer (e.g., PBS, HEPES) | Maximizes the concentration of the reactive thiolate anion while minimizing hydrolysis of the maleimide group. | [3][4] |
| Reaction Time | 2 - 4 hours | Room Temperature | The thiol-maleimide reaction is generally rapid. | [1][9][10] |
| Recommended Molar Ratio (Maleimide:Thiol) | 10-20 fold excess of maleimide | For labeling proteins | Drives the reaction to completion. | [9][10][11] |
| Thiol-Maleimide vs. Amine-Maleimide Reactivity | ~1000 times faster with thiols | pH 7.0 | Demonstrates the high chemoselectivity of maleimides for thiols at neutral pH. | [4] |
| Parameter | Condition | Outcome | Significance | Reference(s) |
| Stability of Thioether Bond | pH > 7.5 | The succinimide ring of the thioether adduct can undergo hydrolysis. | This can prevent the reversible retro-Michael reaction, leading to a more stable conjugate, albeit with the formation of two isomeric products. | [3] |
| Retro-Michael Reaction | Presence of other thiols (e.g., glutathione) | Can lead to the cleavage of the thioether bond and transfer of the maleimide-linked molecule to the other thiol. | This is a key consideration for in vivo stability, where high concentrations of glutathione can lead to premature drug release from ADCs. | [3][12][13] |
| Half-life of Thioether Adducts | In the presence of 10 mM glutathione at pH 7.4 | 20 - 80 hours for N-ethylmaleimide conjugates with various thiols. | Provides a quantitative measure of the stability of the linkage in a reducing environment. | [12][13] |
Experimental Protocols
The following are detailed protocols for the two key reaction steps involving Thiol-PEG4-t-butyl ester: conjugation to a maleimide-functionalized molecule and subsequent deprotection of the t-butyl ester.
Protocol 1: Conjugation of Thiol-PEG4-t-butyl ester to a Maleimide-Functionalized Molecule
This protocol describes the Michael addition reaction between the thiol group of the linker and a maleimide group on a molecule of interest (e.g., a protein of interest ligand for a PROTAC).
Materials:
-
Thiol-PEG4-t-butyl ester
-
Maleimide-functionalized molecule (e.g., POI-ligand-maleimide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical equipment for reaction monitoring (e.g., LC-MS)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the maleimide-functionalized molecule (1.0 equivalent) in anhydrous DMF.
-
Addition of Linker: To the solution from step 1, add Thiol-PEG4-t-butyl ester (1.1 equivalents).
-
Catalysis: Add DIPEA (2.0 equivalents) to the reaction mixture. DIPEA acts as a base to deprotonate the thiol, increasing its nucleophilicity and catalyzing the reaction.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The crude product (Molecule-Linker-t-butyl ester) can be purified by flash chromatography or preparative HPLC.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the acid-catalyzed removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
Molecule-Linker-t-butyl ester (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Molecule-Linker-t-butyl ester in DCM in a reaction vessel.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). If the molecule contains other acid-sensitive groups prone to alkylation by the released t-butyl cation, add a scavenger like TIS (2.5-5% v/v).[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by LC-MS until the starting material is no longer detectable.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[7] The resulting product with a free carboxylic acid is now ready for the next conjugation step.
Signaling Pathways and Experimental Workflows
The versatility of Thiol-PEG4-t-butyl ester makes it a valuable component in the synthesis of molecules designed to interact with and modulate cellular signaling pathways. A prominent application is in the development of PROTACs that target disease-causing proteins for degradation.
PROTAC Synthesis Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using Thiol-PEG4-t-butyl ester, where a protein of interest (POI) ligand is first conjugated to the linker, followed by conjugation to an E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using Thiol-PEG4-t-butyl ester.
EGFR Signaling Pathway and PROTAC-mediated Degradation
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[14][15] Mutations in EGFR can lead to its constitutive activation and are implicated in various cancers. PROTACs designed to target mutant EGFR can induce its degradation, thereby inhibiting these oncogenic signaling cascades.[14][15][16][17][18]
The following diagram illustrates the EGFR signaling pathway and the mechanism of its disruption by an EGFR-targeting PROTAC.
Caption: EGFR signaling and its inhibition by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
The Pivotal Role of the PEG4 Spacer in Thiol-PEG4-Boc Linkers: A Technical Guide
In the intricate landscape of bioconjugation, the choice of a chemical linker to connect therapeutic payloads, imaging agents, or other moieties to biomolecules is a critical design parameter. This choice profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the discrete polyethylene glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone technology. This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer within Thiol-PEG4-Boc linkers, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Components and Principles of this compound Linkers
This compound linkers are heterobifunctional molecules designed for controlled, sequential bioconjugation. Their structure consists of three essential components: a thiol-reactive group, a central PEG4 spacer, and a Boc-protected amine.[1][2]
-
Thiol Group (or Thiol-Reactive Group): This end of the linker is designed to react with free sulfhydryl groups, such as those on cysteine residues within proteins and peptides, forming a stable thioether bond.[3][4]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group temporarily blocks the reactivity of a primary amine.[2] This group is stable in various reaction conditions but can be easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2] This "orthogonal" reactivity is crucial for directing chemical reactions to other parts of a molecule before revealing the amine for a subsequent conjugation step.[2]
-
PEG4 Spacer: The central component, a discrete chain of four ethylene glycol units, physically separates the two reactive ends of the linker. Its properties are instrumental in optimizing the performance of the final bioconjugate.[5][6]
The Multifaceted Role of the PEG4 Spacer
The discrete PEG4 linker is not merely a passive spacer; it imparts several critical properties to the linker and the final bioconjugate that address common challenges in drug development.[5]
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[5][7][8] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation, handling, and pharmacokinetic properties.[5][9][10]
-
Flexibility and Steric Optimization: The PEG4 chain is highly flexible, which allows the bioconjugate to adopt various conformations.[6][11] This flexibility is critical in applications like Proteolysis-Targeting Chimeras (PROTACs), where it enables the molecule to orient a target protein and an E3 ligase optimally to form a stable and productive ternary complex.[11][12] By providing physical separation, the spacer also minimizes steric hindrance between the conjugated molecules.[13]
-
Improved Pharmacokinetics and Stability: The PEG component can create a protective hydration shell around the bioconjugate.[14] This "shielding" effect can mask the payload from enzymatic degradation and reduce renal clearance, leading to a longer circulation half-life.[14][15]
-
Reduced Immunogenicity: The protective hydration shell formed by the PEG spacer can also mask immunogenic epitopes on the payload or linker, reducing the risk of an undesired immune response.[6][9][14] PEG is widely recognized for its biocompatibility and non-immunogenic properties.[12][14]
Applications in Advanced Drug Development
The unique properties conferred by the PEG4 spacer make this compound linkers invaluable in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The hydrophilicity of the PEG4 spacer can mitigate the aggregation often caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[7][9][15] This leads to ADCs with improved physical and chemical stability, as well as more favorable pharmacokinetic profiles.[7][8]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[16][17] The linker is a critical determinant of a PROTAC's efficacy.[12] The defined length and flexibility of the PEG4 spacer are crucial for positioning the two proteins correctly to form a productive ternary complex, which is essential for efficient protein degradation.[12][18]
Quantitative Impact of PEG Spacers
The length and composition of the PEG spacer have a quantifiable impact on the performance of bioconjugates. The optimal length is system-dependent and must be determined empirically for each application.[12][18]
Table 1: Impact of PEG Spacer Length on PROTAC Permeability and Efficacy Data summarized from general trends observed in PROTAC development studies.[5][18][19]
| PEG Units | Permeability | Relative Degradation Efficacy (DC50) | Rationale |
| 2-unit PEG | High | System Dependent | Shorter linkers generally lead to higher permeability.[5] Efficacy depends on the ability to form a stable ternary complex. |
| 3-unit PEG | Moderate | System Dependent | Permeability can decrease with increasing PEG units due to higher molecular weight and polar surface area.[5][18] |
| 4-unit PEG | Moderate | Often optimal | Provides a balance of solubility and permeability, often facilitating potent degradation. [5] |
| >4 units | Low | Often Decreased | Excessively long linkers can negatively impact permeability and may lead to reduced potency due to entropic penalties.[11][12][18] |
Table 2: Influence of PEG Spacer on Bioconjugate Properties Data adapted from studies on ADCs and affibody-drug conjugates.[5]
| Bioconjugate System | Linker Type | Measurement | Result | Advantage of PEG Spacer |
| Affibody-Drug Conjugate | PEG4 | Binding Affinity (vs. No Spacer) | Maintained or Improved | Prevents aggregation-induced loss of affinity. |
| Affibody-Drug Conjugate | PEG10 (10 kDa) | Binding Affinity Reduction | 22-fold reduction | Highlights the need for optimal, not excessive, linker length. |
| Antibody-Drug Conjugate | PEG4 | Payload Aggregation | Reduced | Improves solubility and allows for higher Drug-to-Antibody Ratios (DAR).[9][15] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound linkers. The following are representative protocols for a two-step conjugation process.
Protocol 1: Thiol-Reactive Conjugation This protocol outlines the conjugation of a this compound linker to a protein's free sulfhydryl groups (cysteine residues).
-
Materials:
-
Protein with free cysteine residues (2-10 mg/mL).
-
This compound Linker.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine).
-
Anhydrous DMSO or DMF.
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassette.
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If disulfide bonds require reduction to generate free thiols, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature. Remove the reducing agent using a desalting column.[3][20]
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
Purification: Remove excess, unreacted linker and byproducts by purifying the conjugate using an SEC column or dialysis against the appropriate buffer.
-
Characterization: Confirm successful conjugation using techniques such as LC-MS to verify the mass increase of the protein.
-
Protocol 2: Boc Group Deprotection and Secondary Conjugation This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be used for a subsequent conjugation reaction (e.g., with an NHS-ester activated molecule).
-
Materials:
-
Lyophilized Thiol-PEG4-conjugate from Protocol 1.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]
-
NHS-ester activated molecule for secondary conjugation.
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
-
Procedure:
-
Deprotection: Dissolve the lyophilized conjugate in the Deprotection Solution.[20]
-
Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass loss of 100.1 Da).[2]
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Secondary Conjugation: Re-dissolve the deprotected conjugate in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Add the NHS-ester activated molecule (typically at a 5- to 10-fold molar excess).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the final bioconjugate using SEC or dialysis to remove excess reagents.
-
Application Example: PROTAC-Mediated Protein Degradation
The role of the PEG4 linker is vividly illustrated in the mechanism of PROTACs. The linker bridges the target protein and an E3 ligase, facilitating the transfer of ubiquitin molecules to the target, marking it for destruction by the proteasome.
Conclusion
The PEG4 spacer, though a relatively small component of the this compound linker, plays a disproportionately large role in the success of a bioconjugate.[5] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[5][14] The ability to control conjugation sequentially via the Boc-protecting group, combined with the beneficial properties of the PEG4 spacer, makes these linkers a powerful and versatile tool. The strategic incorporation of PEG4 linkers represents a significant advancement in the rational design of next-generation therapeutics like ADCs and PROTACs.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-PEG4-acid, 749247-06-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. adcreview.com [adcreview.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thiol-PEG4-Boc: Chemistry, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Thiol-PEG4-Boc. It details its chemical properties, the crucial role of the tert-butyloxycarbonyl (Boc) protecting group, and its applications in bioconjugation, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to be a valuable resource, providing detailed experimental protocols and data to support research and development in the fields of chemical biology, medicinal chemistry, and drug discovery.
Core Chemical Identity and Properties
This compound, also known as S-(tert-butoxycarbonyl)-15-mercapto-4,7,10,13-tetraoxapentadecanoic acid, is a versatile linker molecule that incorporates a Boc-protected thiol group and a terminal carboxylic acid, connected by a four-unit polyethylene glycol (PEG) spacer. This structure allows for sequential and chemoselective conjugation reactions, making it a valuable tool for constructing complex biomolecular architectures.
The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any subsequent conjugates, which is particularly beneficial for biological applications. The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins, to form stable amide bonds. The Boc-protected thiol provides a latent nucleophile that can be unmasked under acidic conditions for subsequent conjugation to thiol-reactive moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₈O₇S |
| Molecular Weight | 352.44 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and aqueous buffers |
| Storage Conditions | Store at -20°C under an inert atmosphere |
The Chemistry of the Boc Protecting Group in this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and, in this case, thiols. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions.
Mechanism of Boc Protection of Thiols
While less common than N-Boc protection, S-Boc protection can be achieved by reacting the thiol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the carbonyl carbons of Boc₂O.
Caption: Boc Protection of a Thiol.
Mechanism of Boc Deprotection from a Thiol
The removal of the Boc group from the thiol is an acid-catalyzed process. The mechanism involves protonation of the carbonyl oxygen of the thioester, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free thiol.
To prevent side reactions from the reactive tert-butyl cation, such as alkylation of the deprotected thiol, scavengers like triisopropylsilane (TIS) or water are often added to the deprotection reaction mixture.
Caption: Acid-catalyzed Deprotection of an S-Boc Group.
Experimental Protocols
The following protocols are representative and may require optimization for specific applications.
Synthesis of this compound (Illustrative)
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free thiol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
If using a scavenger, add TIS (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude thiol can often be used directly in the next step. If purification is required, precipitation with cold diethyl ether can be attempted.
Table 2: Typical Conditions for S-Boc Deprotection
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A 20-50% solution in DCM is common. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Scavenger | Triisopropylsilane (TIS) | Helps to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS. |
| Typical Yield | >90% (crude) | Yields are substrate-dependent. |
Conjugation of Deprotected Thiol-PEG4 to a Maleimide-Functionalized Molecule
This protocol describes the reaction of the free thiol with a maleimide-containing molecule, a common strategy in bioconjugation.
Materials:
-
Deprotected Thiol-PEG4 (from section 3.2)
-
Maleimide-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Procedure:
-
Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
If the deprotected Thiol-PEG4 is not already in a compatible buffer, dissolve it in a minimal amount of DMF or DMSO and add it to the reaction mixture. A 1.1 to 1.5-fold molar excess of the thiol component is often used.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent thiol oxidation.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC.
Caption: General workflow for deprotection and conjugation.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The general strategy involves coupling one of the warheads (either the E3 ligase ligand or the target protein ligand) to the carboxylic acid terminus of the linker, followed by deprotection of the S-Boc group and subsequent conjugation to the second warhead.
PROTAC Synthesis Workflow using this compound
The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.
Caption: PROTAC synthesis using this compound.
Table 3: Representative Quantitative Data for PROTAC Synthesis Steps
| Step | Reaction | Typical Yield | Notes |
| 1 | Amide Coupling | 70-95% | Dependent on the nature of the amine-containing warhead. |
| 2 | S-Boc Deprotection | >90% (crude) | Often used in the next step without purification. |
| 3 | Thiol-Maleimide Conjugation | 60-90% | Yield can be affected by thiol oxidation. |
Characterization
The identity and purity of this compound and its conjugates are typically confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass spectrometry is a crucial tool for confirming the molecular weight of the linker and its conjugates. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the well-established chemistry of the Boc protecting group, allows for the controlled and sequential assembly of complex biomolecules, including PROTACs. This guide has provided an in-depth overview of its chemical properties, detailed experimental considerations, and a clear workflow for its application. By understanding the core chemistry and following robust protocols, scientists can effectively utilize this compound to advance their research and development efforts.
Thiol-PEG4-Boc: A Technical Guide to Safe Handling and Application
This guide provides comprehensive safety and handling information for Thiol-PEG4-Boc, a heterobifunctional PROTAC linker used extensively by researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, proper handling is crucial to ensure laboratory safety and experimental integrity, primarily due to the presence of a thiol group.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture.[1] However, it is essential to handle it with the care afforded to all laboratory chemicals.
The key functional groups of this compound are a thiol (-SH) group and a Boc-protected amine. The primary safety consideration arises from the thiol group, which is known for its strong and unpleasant odor.[2][3][4] While the PEG4 linker can mitigate the volatility and odor compared to smaller thiol molecules, it is still prudent to handle the compound as a malodorous substance. The Boc-protecting group is stable under basic conditions but is removed by strong acids, a factor to consider in experimental design and waste streams.
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is paramount when working with this compound. This includes the use of appropriate Personal Protective Equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE)
-
Eye Protection : Safety glasses or goggles should be worn at all times.
-
Hand Protection : Nitrile gloves are recommended. If gloves become contaminated, they should be disposed of properly, and hands should be washed thoroughly.
-
Body Protection : A standard laboratory coat must be worn.
Engineering Controls
-
Fume Hood : All work with this compound, especially when handling open containers or performing reactions, should be conducted inside a certified chemical fume hood to prevent the release of any noxious vapors into the laboratory.[3][4][5]
-
Ventilation : Ensure adequate general laboratory ventilation.
Safe Handling Practices
-
Minimize Exposure : Use the minimum amount of the chemical necessary for the experiment.[3][4]
-
Avoid Inhalation : Handle the compound in a way that minimizes the generation of aerosols or dust.
-
Prevent Contact : Avoid contact with skin, eyes, and clothing.
-
Odor Management : Due to the thiol group, it is crucial to manage potential odors. All transfers should be done carefully within a fume hood.[3][5] Keep containers tightly sealed when not in use.
First Aid Measures
In the event of exposure, the following first aid measures should be taken[1]:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting. |
Spill and Waste Disposal
Proper management of spills and waste is critical to prevent the spread of the malodorous thiol compound.
Spill Cleanup
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[5] For larger spills, contact your institution's environmental health and safety department.[5] All cleanup materials should be treated as hazardous waste and disposed of accordingly.[3][5]
Waste Disposal
-
Liquid Waste : Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container.
-
Solid Waste : Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be sealed in a plastic bag and placed in a designated hazardous waste container.[3][5]
-
Decontamination : All glassware and equipment that has come into contact with this compound should be decontaminated by soaking in a bleach solution, preferably overnight, within a fume hood.[3][5][6] This will oxidize the thiol group, reducing its odor.[3]
Storage and Stability
This compound should be stored at 4°C under a nitrogen atmosphere.[7] When stored in solvent, it should be kept at -80°C for up to 6 months or -20°C for up to 1 month, also under a nitrogen atmosphere.[7]
Experimental Protocols and Workflows
While specific experimental protocols will vary, a general workflow for handling this compound should prioritize safety and odor control.
Caption: A generalized experimental workflow for the safe handling of this compound.
This compound is a PROTAC linker, which is a molecule used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Thiol-PEG4-Boc to a Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of polyethylene glycol (PEG) derivatives to biomolecules, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The thiol-maleimide reaction is a popular bioconjugation method that proceeds through a Michael addition mechanism, forming a stable thioether linkage. This document provides a detailed protocol for the conjugation of Thiol-PEG4-Boc to a maleimide-functionalized molecule, outlining the optimal reaction conditions, purification methods, and stability considerations.
The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation.[1][3][4] Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol group, which diminishes its nucleophilicity.[1][2] Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines, leading to a loss of selectivity.[1][3]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to a maleimide.
Materials
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5).[4][5][6] Buffers should be free of thiols.[3]
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) for dissolving reagents.[3][4]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.[4]
-
Purification equipment: Size-exclusion chromatography (SEC) or dialysis system.[4][7]
Protocol
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in the chosen conjugation buffer.
-
-
Preparation of Maleimide Stock Solution:
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of the maleimide-functionalized molecule.
-
Add the this compound stock solution to the maleimide solution to achieve a 10-20 fold molar excess of the maleimide reagent.[1][4][8] A molar excess of the maleimide helps to drive the reaction to completion.[4]
-
Incubate the reaction mixture for 2 hours at room temperature (20-25°C) or overnight at 4°C.[1][4] The lower temperature is recommended for sensitive biomolecules.[4][9] Protect the reaction from light if the maleimide is light-sensitive.[1]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Storage of the Conjugate:
Data Presentation
The success of the thiol-maleimide conjugation is dependent on several key parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for high selectivity and reaction rate.[1][2] Minimizes competing reactions with amines.[3][4] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature allows for faster kinetics, while 4°C is suitable for sensitive molecules.[2][4] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Sufficient time for the reaction to proceed to completion.[1][4] |
| Molar Ratio (Maleimide:Thiol) | 10-20 : 1 | A molar excess of the maleimide drives the reaction towards the product.[1][4][8] |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) | The reaction is efficient in polar solvents.[4][12] |
| Co-solvent | DMSO or DMF | Can be used for poorly soluble maleimide reagents.[4] |
Stability of the Thiol-Maleimide Linkage
The product of the thiol-maleimide reaction, a thiosuccinimide adduct, can be susceptible to a retro-Michael reaction, which is a reversal of the conjugation process.[13][14][15] This can lead to the dissociation of the thiol from the maleimide. In a biological environment rich in other thiols, such as glutathione, this can result in a "thiol exchange," where the PEGylated molecule is transferred to other molecules.[13]
The stability of the conjugate is influenced by a competition between the retro-Michael reaction and the irreversible hydrolysis of the succinimide ring.[13] Hydrolysis of the thiosuccinimide ring forms a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[13] Strategies to enhance the stability of maleimide conjugates often focus on promoting this hydrolytic stabilization.[13]
Mandatory Visualization
Caption: Experimental workflow for conjugating this compound to a maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. tocris.com [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Step-by-Step Guide for the Boc Deprotection of Thiol-PEG4-NH-Boc
This guide provides a comprehensive protocol for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from Thiol-PEG4-NH-Boc, a common heterobifunctional linker used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This protocol is intended for researchers, scientists, and drug development professionals.
The removal of the Boc protecting group is a critical step to liberate the primary amine, making it available for subsequent conjugation reactions. The procedure primarily involves acid-catalyzed cleavage, most commonly using trifluoroacetic acid (TFA). Special consideration is given to the presence of a free thiol group, which is susceptible to side reactions.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process involves the following key steps[1][2]:
-
Protonation: The strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group[1][2].
-
Formation of a tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate[1][2].
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas[1][2].
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt[1][2].
Due to the generation of carbon dioxide, it is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container to avoid pressure buildup[1][2].
Key Considerations for Thiol-PEG4-NH-Boc Deprotection
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation[1]. Typical concentrations range from 20% to 50% in a suitable solvent like dichloromethane (DCM)[3][4].
-
Role of Scavengers: The tert-butyl cation generated during the reaction is a reactive electrophile that can lead to side reactions, particularly the alkylation of the nucleophilic thiol group[3][5]. To prevent this, the addition of a scavenger is highly recommended. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose[1][3].
-
Solvent Choice: The solvent must effectively dissolve the PEGylated compound and be compatible with the acidic conditions. Anhydrous dichloromethane (DCM) is a common choice for TFA-mediated deprotection[1][3].
-
Temperature and Reaction Time: Most Boc deprotections are carried out at room temperature or cooled to 0°C to control the reaction rate[1][3]. Reaction times typically range from 30 minutes to a few hours, and the progress should be monitored[4][6][7]. The presence of the PEG chain may necessitate slightly longer reaction times due to potential steric hindrance[3].
Experimental Protocol: Boc Deprotection of Thiol-PEG4-NH-Boc
This protocol outlines a standard procedure for the Boc deprotection of Thiol-PEG4-NH-Boc using TFA in DCM.
Materials
-
Thiol-PEG4-NH-Boc
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Nitrogen or argon line (optional, but recommended for anhydrous conditions)
-
Cold diethyl ether (for precipitation)
-
Centrifuge or filtration apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure
-
Preparation: In a round-bottom flask, dissolve the Thiol-PEG4-NH-Boc in anhydrous DCM to a concentration of approximately 0.1–0.2 M[3].
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions[1][3].
-
Addition of Scavenger: Add triisopropylsilane (TIS) to the solution. A common ratio is 2.5-5% (v/v) of the total TFA volume to be added.
-
Addition of TFA: Slowly add TFA to the reaction mixture. A typical concentration is 20-50% (v/v) of TFA in DCM[3][4]. For example, to a solution in 10 mL of DCM, 2-5 mL of TFA would be added.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours[6][7].
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be significantly more polar than the starting material[7]. For TLC, a more polar eluent system will be required to move the product from the baseline.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator[6]. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3 x 10 mL)[8].
-
The resulting product is the trifluoroacetate salt of the deprotected amine and can often be used directly in subsequent steps[8].
-
Optional Precipitation: To isolate the product, the concentrated residue can be dissolved in a minimal amount of DCM and precipitated by the addition of cold diethyl ether[4]. The precipitate can then be collected by filtration or centrifugation.
-
Alternative Protocol: Using HCl in Dioxane
For substrates where TFA/DCM may not be effective or desired, a solution of 4M HCl in 1,4-dioxane can be used as an alternative[3][4].
-
Dissolve the Thiol-PEG4-NH-Boc in a minimal amount of anhydrous 1,4-dioxane[3].
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents)[4].
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring for completion[4].
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine[4].
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of an amine. Note that specific values for Thiol-PEG4-NH-Boc should be determined empirically.
| Parameter | TFA/DCM Method | HCl/Dioxane Method |
| Acid | Trifluoroacetic acid | 4M Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Acid Concentration | 20-50% (v/v)[3][4] | 5-10 equivalents[4] |
| Scavenger | Triisopropylsilane (TIS) | Not typically used, but can be considered |
| Temperature | 0°C to Room Temperature[1][3] | Room Temperature[3][4] |
| Reaction Time | 1-4 hours[6][7] | 0.5-4 hours[4] |
| Typical Yield | >95% (as reported for similar compounds) | >95% (as reported for similar compounds) |
| Product Form | TFA salt[1][2] | HCl salt[4] |
Analytical Characterization of the Deprotected Product
Confirmation of successful Boc deprotection is crucial. The following analytical methods are recommended:
-
¹H NMR Spectroscopy: The most telling sign of Boc deprotection is the disappearance of the characteristic singlet peak of the tert-butyl group at approximately 1.4 ppm, which integrates to 9 protons[9]. Protons adjacent to the newly formed amine will likely experience a downfield shift in the spectrum[9].
-
Mass Spectrometry (MS): Mass spectrometry will show a decrease in the molecular weight of the product corresponding to the loss of the Boc group (100.12 g/mol )[9].
-
FT-IR Spectroscopy: The strong carbonyl (C=O) stretching band of the carbamate at around 1680-1720 cm⁻¹ will disappear upon successful deprotection[9]. The appearance of N-H stretching bands for the primary amine salt may be observed.
Diagrams
Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiol-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Thiol-PEG4-Boc is a heterobifunctional linker that offers a versatile platform for ADC development. It features a thiol group for conjugation to a payload, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a Boc-protected amine for subsequent reaction, providing a strategic approach to constructing stable and effective ADCs.
The incorporation of a PEG4 spacer enhances the hydrophilicity of the linker-payload complex, which can mitigate the aggregation issues often associated with hydrophobic drugs and improve the overall solubility and pharmacokinetic profile of the ADC.[1][2][3] The terminal thiol group allows for a stable thioether bond formation, a common strategy in ADC design.[][] The Boc-protected amine provides an orthogonal reactive handle that can be deprotected under mild acidic conditions for further modification or conjugation.[6]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and workflow visualizations.
Key Features and Advantages of this compound in ADCs
-
Enhanced Hydrophilicity: The PEG4 spacer increases the water solubility of the ADC, reducing the risk of aggregation, which is particularly beneficial when working with hydrophobic payloads.[1][2][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can lead to a longer circulation half-life and increased tumor accumulation by reducing renal clearance and recognition by the reticuloendothelial system.[1]
-
Controlled Conjugation: The Boc-protected amine allows for a stepwise and controlled conjugation strategy, enabling the synthesis of more complex ADC constructs.
-
Versatility: The thiol group can react with various electrophilic partners, offering flexibility in payload attachment strategies.
Experimental Workflows and Logical Relationships
Overall Workflow for ADC Development using this compound
The following diagram outlines the general workflow for creating an ADC using a this compound linker. This process involves the preparation of the drug-linker conjugate, antibody modification, the final conjugation step, and subsequent purification and characterization of the ADC.
Caption: Workflow for ADC development using a this compound linker.
Data Presentation
The following tables summarize key quantitative data relevant to the development of ADCs with PEG linkers. This data is compiled from various studies and provides a comparative overview of how PEG linkers can influence ADC properties.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC₅₀)
| ADC Target | Payload | Linker | Cell Line | IC₅₀ (nM) | Reference |
| HER2 | MMAE | No PEG | HER2+ | ~0.1 | [1] |
| HER2 | MMAE | PEG4 | HER2+ | ~0.15 | Adapted from[7] |
| HER2 | MMAE | PEG8 | HER2+ | ~0.2 | Adapted from[7] |
| HER2 | MMAE | PEG12 | HER2+ | ~0.25 | Adapted from[7] |
Note: Longer PEG chains can sometimes slightly increase the IC₅₀ (reduce potency) in vitro, potentially due to steric hindrance.[1]
Table 2: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Target DAR | Achieved Average DAR | Aggregation (%) | Reference |
| Non-PEG Linker | 4 | 3.8 | 5-10% | Adapted from[3][7] |
| PEG4 Linker | 8 | 7.5 | <5% | Adapted from[7] |
| PEG8 Linker | 8 | 7.8 | <2% | Adapted from[7] |
| PEG12 Linker | 8 | 7.9 | <1% | Adapted from[7] |
Note: Hydrophilic PEG linkers can enable higher drug loading with reduced aggregation.[3]
Table 3: Effect of PEG Linker on ADC Stability in Mouse Serum
| ADC Construct | Linker | Payload Loss after 7 days (%) | Reference |
| ADC1 | Non-PEG Thioether | ~25% | Adapted from[8] |
| ADC2 | PEG4 Thioether | ~15% | Adapted from[9] |
| ADC3 | PEG8 Thioether | ~10% | Adapted from[9] |
Note: PEG linkers can improve the stability of the ADC in circulation.[9]
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a drug payload containing a maleimide group to the this compound linker.
Materials:
-
This compound
-
Maleimide-activated drug payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Nitrogen or Argon gas
-
Analytical HPLC system
Procedure:
-
Reagent Preparation:
-
Dissolve the maleimide-activated drug payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 10-20 mM immediately before use. To minimize oxidation of the thiol, degas the buffer and handle the solution under an inert atmosphere (nitrogen or argon).
-
-
Conjugation Reaction:
-
In a reaction vial, add the dissolved this compound.
-
Slowly add a 1.1 to 1.5-fold molar excess of the dissolved maleimide-activated drug payload to the this compound solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light if the drug is light-sensitive.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical HPLC to confirm the formation of the drug-linker conjugate and the consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the drug-linker conjugate using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final Drug-Thiol-PEG4-Boc conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and NMR.
-
Protocol 2: Antibody Reduction and Purification
This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., IgG1) at a concentration of 5-10 mg/mL
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water
-
Desalting columns (e.g., Sephadex G-25)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reduction Buffer.
-
-
Reduction Reaction:
-
Add a calculated amount of TCEP stock solution to the antibody solution. The molar ratio of TCEP to antibody will determine the number of reduced disulfide bonds and should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point for a DAR of 4 is a 2-4 fold molar excess of TCEP over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute with degassed Reduction Buffer.
-
Collect the protein-containing fractions.
-
-
Quantification of Free Thiols:
-
Determine the concentration of free thiol groups in the reduced antibody solution using Ellman's assay according to the manufacturer's protocol. This will allow for the calculation of the average number of thiols per antibody.
-
Protocol 3: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the amine terminus of the Drug-Thiol-PEG4-Boc conjugate.
Materials:
-
Drug-Thiol-PEG4-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen gas stream
-
Analytical HPLC system
Procedure:
-
Deprotection Reaction:
-
Dissolve the Drug-Thiol-PEG4-Boc conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
-
Reaction Monitoring:
-
Monitor the deprotection by analytical HPLC to confirm the removal of the Boc group.
-
-
Solvent Removal:
-
Remove the DCM and excess TFA under a gentle stream of nitrogen.
-
The resulting deprotected drug-linker conjugate (as a TFA salt) can be used directly in the next step or purified further if necessary.
-
Protocol 4: ADC Conjugation and Purification
This protocol outlines the conjugation of the deprotected drug-linker to the reduced antibody.
Materials:
-
Reduced and purified antibody
-
Deprotected Drug-Thiol-PEG4-amine conjugate
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Conjugation Reaction:
-
Dissolve the deprotected drug-linker conjugate in the Conjugation Buffer.
-
Add a 5- to 20-fold molar excess of the drug-linker solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a SEC system. Elute with a suitable buffer (e.g., PBS).
-
Collect the fractions corresponding to the ADC.
-
-
ADC Formulation:
-
Pool the ADC-containing fractions and concentrate to the desired concentration using an appropriate ultrafiltration device.
-
Sterile filter the final ADC solution.
-
Protocol 5: Characterization of the ADC
This protocol provides an overview of the key analytical techniques used to characterize the final ADC product.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs. The average DAR can be calculated from the relative peak areas of the different DAR species.
-
Mass Spectrometry (MS): Native MS or LC-MS of the intact or reduced ADC can provide a precise determination of the mass of the different ADC species, allowing for accurate DAR calculation.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments in the final ADC product.
-
-
In Vitro Potency:
-
Cell-based Cytotoxicity Assays: The potency of the ADC is evaluated by determining its IC₅₀ value in a target antigen-expressing cancer cell line.
-
-
Stability Studies:
-
The stability of the ADC can be assessed by incubating it in serum or plasma at 37°C for various time points and analyzing the amount of drug deconjugation by HIC-HPLC or LC-MS.
-
Signaling Pathways and Experimental Logic
Boc Deprotection and Amine Reactivity
The following diagram illustrates the chemical logic of Boc deprotection, which is a key step in unmasking the reactive amine on the PEG linker for subsequent conjugation steps.
Caption: Boc deprotection workflow for linker activation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for the Synthesis of PROTACs using Thiol-PEG4-Boc Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to harness the cell's intrinsic protein degradation machinery to eliminate proteins implicated in disease.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, flagging it for degradation by the proteasome.[3] This catalytic mechanism offers a powerful alternative to traditional occupancy-driven inhibition, enabling the targeting of proteins previously considered "undruggable".[3]
The linker component is a critical determinant of a PROTAC's efficacy, profoundly influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic flexibility.[5] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the versatile Thiol-PEG4-Boc linker, which offers two distinct reactive handles for a modular and efficient synthetic approach.
PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables an E2-conjugating enzyme to transfer ubiquitin to lysine residues on the target protein's surface. The resulting polyubiquitin chain is then recognized by the 26S proteasome, which subsequently degrades the target protein.[1]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a template for presenting such data, with hypothetical values for a PROTAC targeting Bruton's tyrosine kinase (BTK).
Table 1: In Vitro Degradation Activity of a Hypothetical BTK PROTAC
| Cell Line | Cancer Type | BTK Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
|---|---|---|---|---|---|
| TMD8 | Diffuse Large B-Cell Lymphoma | Wild-Type | 8.5 | >95 | 18 |
| Jeko-1 | Mantle Cell Lymphoma | Wild-Type | 12.2 | >90 | 18 |
| K562 | Chronic Myeloid Leukemia | BTK-negative | >10,000 | <5 | 18 |
Table 2: Cellular Viability of a Hypothetical BTK PROTAC
| Cell Line | Assay | IC50 (nM) |
|---|---|---|
| TMD8 | Cell Viability (72h) | 15.7 |
| Jeko-1 | Cell Viability (72h) | 25.4 |
| K562 | Cell Viability (72h) | >10,000 |
Experimental Protocols
The synthesis of a PROTAC using a this compound linker is a modular, multi-step process. This protocol describes a representative synthesis where the thiol group of the linker is first conjugated to a POI ligand containing a maleimide group, followed by Boc deprotection and amide coupling with an E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a BTK-Targeting PROTAC
This protocol describes the synthesis of a hypothetical BTK PROTAC using a maleimide-functionalized BTK ligand (e.g., a derivative of Ibrutinib), the this compound linker, and a pomalidomide-based E3 ligase ligand with a carboxylic acid handle.
Materials and Reagents:
-
BTK Ligand-Maleimide
-
This compound Linker
-
Pomalidomide-COOH
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Sodium sulfate (Na2SO4), anhydrous
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (LC-MS) and NMR spectrometer
Part A: Thiol-Maleimide Conjugation
-
Reaction Setup: In a round-bottom flask, dissolve the BTK Ligand-Maleimide (1.0 eq) and the this compound linker (1.1 eq) in anhydrous DMF.
-
Reaction: Add DIPEA (2.0 eq) to the reaction mixture. Stir the solution at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Intermediate 1).
Part B: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected intermediate from Part A (1.0 eq) in anhydrous DCM.
-
Reaction: Add TFA (20-30% v/v in DCM) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine-TFA salt (Intermediate 2) is typically used in the next step without further purification.
Part C: Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0-4.0 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the carboxylic acid.
-
Reaction: Add a solution of Intermediate 2 (the amine-TFA salt, 1.0 eq) in anhydrous DMF to the pre-activated mixture. Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC directly from the reaction mixture by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol is a standard method to quantify the degradation of the target protein induced by a PROTAC.[6]
Materials and Reagents:
-
Synthesized PROTAC
-
Cell culture medium, FBS, and appropriate cell lines (e.g., TMD8)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach or stabilize overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (BTK) and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 and Dmax values can be determined.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Gold Nanoparticles with Thiol-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of gold nanoparticles (AuNPs) using the heterobifunctional linker, Thiol-PEG4-Boc. This linker features a thiol group for stable anchoring to the gold surface and a Boc-protected amine, enabling a two-step functionalization strategy. This approach is highly valuable in drug delivery, diagnostics, and various bioconjugation applications where precise control over surface chemistry is paramount.
The polyethylene glycol (PEG) spacer enhances the colloidal stability and biocompatibility of the nanoparticles, reducing non-specific protein adsorption and prolonging circulation times in vivo. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for the covalent attachment of sensitive biomolecules or other ligands after a simple deprotection step, offering a versatile platform for the development of sophisticated nanocarriers.
Core Concepts of this compound Modification
The functionalization of AuNPs with this compound is a self-assembly process driven by the strong affinity between the sulfur atom of the thiol group and the gold surface, forming a stable gold-thiolate bond. This process, often referred to as ligand exchange, displaces the original stabilizing agents on the AuNP surface, such as citrate ions. The short PEG4 spacer provides a hydrophilic shield, while the Boc-protected amine at the terminus remains inert until its removal under acidic conditions. This sequential approach allows for the attachment of various moieties, such as targeting ligands (antibodies, peptides), drugs, or imaging agents, in a controlled manner.
Quantitative Data Summary
The successful functionalization of gold nanoparticles with this compound can be monitored and quantified using various analytical techniques. The following tables summarize the expected changes in the physicochemical properties of the nanoparticles at each stage of the modification process. The exact values will vary depending on the initial nanoparticle size, concentration, and specific reaction conditions.
Table 1: Physicochemical Characterization of Gold Nanoparticles
| Stage of Modification | Analytical Technique | Parameter Measured | Expected Outcome |
| Citrate-Stabilized AuNPs | UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm (for ~20 nm spherical AuNPs) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Baseline measurement (e.g., ~20-25 nm) | |
| Zeta Potential | Surface Charge | Highly negative (e.g., -30 to -50 mV) | |
| This compound Functionalized AuNPs | UV-Vis Spectroscopy | SPR Peak | Minimal shift (1-3 nm) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase due to PEG layer | |
| Zeta Potential | Surface Charge | Less negative (closer to neutral) | |
| Amine-Terminated AuNPs (after Boc Deprotection) | UV-Vis Spectroscopy | SPR Peak | No significant change |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | No significant change | |
| Zeta Potential | Surface Charge | Positive at acidic/neutral pH |
Table 2: Representative Data on PEGylated Gold Nanoparticles
| Nanoparticle Core Size | Linker | Hydrodynamic Diameter Increase (Post-PEGylation) | Change in Zeta Potential (Post-PEGylation) |
| ~20 nm | This compound | 5 - 10 nm | Increase towards neutrality |
| ~50 nm | This compound | 5 - 10 nm | Increase towards neutrality |
Note: The data in Table 2 are illustrative and the actual values should be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the synthesis of gold nanoparticles and their subsequent modification with this compound. It is recommended to optimize the reaction conditions for your specific application.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is based on the widely used Turkevich method for the synthesis of monodisperse gold nanoparticles.[1]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized (DI) water
-
All glassware must be scrupulously cleaned.
Procedure:
-
Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in DI water.
-
In a clean flask, bring 100 mL of the HAuCl₄ solution to a rolling boil under constant stirring.
-
Rapidly add 10 mL of the trisodium citrate solution to the boiling HAuCl₄ solution.
-
The color of the solution will change from yellow to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature. The citrate-stabilized AuNPs are now ready for surface modification.
Protocol 2: Surface Modification with this compound
This protocol describes the ligand exchange process to functionalize the citrate-stabilized AuNPs with this compound.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS) or DI water
Procedure:
-
Prepare a stock solution of this compound in DI water or a compatible organic solvent like DMSO or DMF.
-
To the citrate-stabilized AuNP solution, add the this compound solution. A significant molar excess of the thiol is recommended to drive the ligand exchange to completion.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purify the this compound functionalized AuNPs by centrifugation. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 30 minutes for ~20 nm AuNPs).
-
Carefully decant the supernatant containing excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh PBS or DI water.
-
Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unbound ligands.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage or further use.
Protocol 3: Boc Deprotection to Expose the Amine Terminus
This protocol outlines the removal of the Boc protecting group to yield a primary amine on the surface of the gold nanoparticles.
Materials:
-
This compound functionalized AuNPs
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
Procedure:
-
Resuspend the this compound functionalized nanoparticles in DCM.
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.[2] Monitor the reaction progress to confirm the removal of the Boc group.
-
Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.
-
Resuspend the nanoparticles in PBS.
-
Wash the nanoparticles by centrifugation to remove residual acid. Repeat this step three times.
-
Resuspend the purified amine-terminated AuNPs in the desired buffer for subsequent conjugation reactions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for AuNP surface modification.
Logical Relationship of Surface Modification
Caption: Logical steps in surface functionalization.
References
Application Notes and Protocols for Labeling Proteins with Thiol-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins with Thiol-PEG4-Boc, a heterobifunctional linker containing a thiol-reactive group and a Boc-protected functional group. This process, often referred to as PEGylation, is a critical technique in bioconjugation and drug development to enhance the therapeutic properties of proteins, such as their solubility, stability, and pharmacokinetic profiles.[1][2][3]
The following sections detail the principles of the reaction, comprehensive experimental protocols, and key reaction parameters to guide researchers in achieving efficient and specific protein modification.
Core Principles
The labeling of proteins with this compound leverages the specific reaction between a thiol group on the protein (from a cysteine residue) and a thiol-reactive group on the PEG linker.[4][5][6] A common thiol-reactive group is a maleimide, which reacts with thiols via a Michael addition to form a stable thioether bond.[5][7] The reaction is highly selective for thiols within a specific pH range, making it a valuable tool for site-specific protein modification.[7]
The other end of the this compound linker possesses a tert-butyloxycarbonyl (Boc) protecting group.[1][8] This acid-labile protecting group masks a reactive functional group, allowing for a controlled, stepwise approach to constructing more complex bioconjugates.[1] The Boc group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the functional group for subsequent conjugation steps.[1][8][9]
Experimental Protocols
This section provides detailed protocols for the key steps in labeling a protein with this compound. Optimization for specific proteins and applications is recommended.
Protocol 1: Protein Preparation and Thiol Reduction (if necessary)
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
Materials:
-
Protein of interest
-
Reduction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP-HCl)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in the Reduction Buffer to a concentration of 2-5 mg/mL.[10]
-
If reduction is required, add a 5-10 fold molar excess of TCEP-HCl to the protein solution.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[10]
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer (see Protocol 2).[10]
Protocol 2: Conjugation of this compound to the Protein
This protocol outlines the reaction between the free thiol groups on the protein and the thiol-reactive group of the this compound linker. The following assumes a maleimide thiol-reactive group.
Materials:
-
Thiol-reduced protein solution (from Protocol 1)
-
This compound
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M N-acetyl-L-cysteine or β-mercaptoethanol
Procedure:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.[11]
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[10] To maintain protein stability, ensure the final concentration of the organic solvent does not exceed 10% (v/v).[10]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[10][12] The reaction progress can be monitored by LC-MS.[10]
-
(Optional but Recommended) Quench the reaction by adding a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine or β-mercaptoethanol) to consume any unreacted this compound.[7]
-
Purify the PEGylated protein to remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[12][13]
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal functional group for further conjugation.
Materials:
-
Lyophilized PEGylated protein
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water[10]
-
Cold diethyl ether
-
Purification System: SEC or dialysis
Procedure:
-
If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.[10]
-
Dissolve the lyophilized PEGylated protein in a minimal volume of the Deprotection Solution to ensure complete dissolution.[10]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by a suitable method (e.g., LC-MS).[1][11]
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the protein and carefully decant the ether.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the protein pellet to remove residual ether.
-
Redissolve the deprotected protein in a suitable buffer for storage or subsequent reactions.
Summary of Quantitative Data
The efficiency of the labeling reaction is influenced by several parameters. The following tables summarize key quantitative data to guide the optimization process.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-5 mg/mL[10] | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1[10] | This should be optimized for each specific protein. |
| Reaction pH | 7.0 - 7.5[10] | Optimal for selective reaction with thiols.[7] |
| Reaction Temperature | Room Temperature or 4°C | Longer incubation times may be needed at 4°C.[12] |
| Reaction Time | 1 - 4 hours[10] | Can be extended to overnight at 4°C.[12] |
| Organic Solvent | < 10% (v/v)[10] | To avoid protein denaturation. |
| TFA for Boc Deprotection | 95% in water[10] | A common and effective deprotection reagent. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the chemical logic behind the labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc | BroadPharm [broadpharm.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Application Note: Utilizing Thiol-PEG4-Boc for Enhanced Peptide Mapping of Disulfide-Linked Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a novel methodology for the use of Thiol-PEG4-Boc in peptide mapping studies, specifically for the selective labeling and identification of cysteine-containing peptides involved in disulfide bonds. Standard peptide mapping workflows can identify the location of cysteine residues, but definitively assigning disulfide linkages can be challenging. The protocol described herein leverages this compound as a chemical tool to tag newly reduced cysteines prior to enzymatic digestion and LC-MS/MS analysis. The addition of the PEG4 moiety aids in the chromatographic separation and mass spectrometric identification of these target peptides. This method provides a valuable approach for the in-depth structural characterization of proteins, particularly biotherapeutics such as monoclonal antibodies, where correct disulfide bond formation is critical for efficacy and stability.
Introduction
Peptide mapping is a cornerstone analytical technique in the biopharmaceutical industry for protein identification, primary structure confirmation, and the detection of post-translational modifications (PTMs).[1][2] A critical aspect of protein structure, particularly for secreted proteins and antibodies, is the correct formation of disulfide bonds between cysteine residues. These bonds are crucial for maintaining the protein's three-dimensional structure and biological activity.
Traditional peptide mapping workflows involve the reduction and alkylation of all cysteine residues to ensure complete protein denaturation and prevent disulfide bond reformation.[1] While effective, this approach eliminates the native disulfide linkage information. This application note proposes a modified workflow using this compound to selectively label cysteines that were originally part of a disulfide bond.
This compound is a heterobifunctional linker containing a thiol group, a four-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. In this protocol, we will not be utilizing the Boc-protected amine; instead, we will leverage the reactive thiol group to form a disulfide bond with the cysteine residues of the protein of interest after their native disulfide bonds have been reduced. The PEG spacer introduces a characteristic mass shift and can improve the solubility and ionization of the labeled peptides, facilitating their identification by mass spectrometry.[3][4][5][6][7]
Experimental Workflow
The overall experimental workflow for utilizing this compound in peptide mapping is depicted below. This process involves initial protein denaturation, selective reduction of disulfide bonds, labeling of the resulting free thiols with this compound, subsequent alkylation of any remaining free thiols, enzymatic digestion, and finally, analysis by LC-MS/MS.
Detailed Experimental Protocols
Materials
-
Protein of interest (e.g., monoclonal antibody)
-
Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0
-
Reduction Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Alkylation Agent: Iodoacetamide (IAM)
-
Digestion Enzyme: Trypsin, sequencing grade
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
LC-MS grade water and acetonitrile
Protocol 1: Protein Denaturation, Reduction, and Labeling
-
Denaturation : Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1 mg/mL. Incubate at 37°C for 30 minutes.
-
Selective Reduction : Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 60 minutes to reduce all disulfide bonds.
-
Labeling with this compound : Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Add the this compound stock solution to the reduced protein sample to a final concentration of 20 mM (a 4-fold molar excess over TCEP). Incubate at room temperature for 2 hours in the dark. This step facilitates the formation of a new disulfide bond between the protein's cysteine residues and the this compound linker.
-
Alkylation : Prepare a 500 mM stock solution of Iodoacetamide (IAM) in the Digestion Buffer. Add the IAM stock solution to the labeled protein sample to a final concentration of 50 mM. Incubate at room temperature for 30 minutes in the dark to alkylate any remaining free thiol groups.
-
Buffer Exchange : Remove the denaturation and excess labeling/alkylation reagents by buffer exchange into the Digestion Buffer using a desalting column or dialysis.
Protocol 2: Enzymatic Digestion
-
Adjust the protein concentration to 1 mg/mL with the Digestion Buffer.
-
Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 16 hours.
-
Quench the digestion by adding TFA to a final concentration of 1%.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation : Inject the digested peptide mixture onto a C18 reversed-phase column. Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry : Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) in data-dependent acquisition mode. Acquire MS1 scans for precursor ions and MS2 scans for fragmentation of the most intense precursor ions.
Data Presentation and Analysis
The primary goal of the data analysis is to identify the peptides that have been modified with this compound. This is achieved by searching the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound adduct on cysteine residues.
The expected mass shift for a this compound labeled cysteine residue is the mass of this compound minus the mass of a hydrogen atom (due to the formation of the disulfide bond).
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data from a peptide mapping study of a monoclonal antibody (mAb) light chain, comparing a standard peptide mapping workflow (Reduction and Alkylation with IAM) with the this compound labeling workflow.
| Peptide Sequence | Cysteine Position | Standard Workflow (Modification) | This compound Workflow (Modification) | Observed Mass Shift (Da) |
| DIQMTQSPSSLSASVGDRVTITCK | C23 | Carbamidomethyl | This compound | +337.45 |
| WYQQKPGKAPKLLIYSAASYLESGVPSRFSGSGSGTDFTLTISSLQPEDFATYYCQQFNSYPLTFGGGTKVEIKR | C88 | Carbamidomethyl | This compound | +337.45 |
| TVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC | C214 | Carbamidomethyl | This compound | +337.45 |
Signaling Pathway and Logical Relationship Diagram
The logical relationship for the modification of a cysteine residue within a protein during this workflow can be visualized as follows:
Conclusion
The use of this compound as a labeling agent in peptide mapping studies offers a targeted approach to identify peptides originally involved in disulfide bonds. This methodology complements standard peptide mapping workflows by providing additional structural information that is critical for the characterization and quality control of therapeutic proteins. The introduction of the PEG linker provides a distinct mass signature and can aid in the chromatographic and mass spectrometric analysis of the labeled peptides. This application note provides a detailed protocol and foundational understanding for researchers to implement this advanced peptide mapping strategy.
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Method for characterization of PEGylated bioproducts in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. enovatia.com [enovatia.com]
Application Notes and Protocols for Thiol-PEG4-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of Thiol-PEG4-Boc in various click chemistry applications. This versatile heterobifunctional linker, featuring a terminal thiol group and a Boc-protected amine separated by a tetraethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and surface modification.
Overview of this compound Applications
This compound is primarily utilized as a linker in the synthesis of complex biomolecules and functionalized materials. The thiol group allows for efficient conjugation to maleimide-containing molecules or gold surfaces, while the Boc-protected amine provides a latent reactive site for subsequent modifications after deprotection. The PEG4 spacer enhances solubility and reduces steric hindrance.
Key applications include:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: As a flexible linker connecting a target protein-binding ligand (warhead) and an E3 ligase-binding ligand.
-
Antibody-Drug Conjugate (ADC) Development: For the attachment of cytotoxic drugs to antibodies, although less common than linkers with more specific conjugation chemistries.
-
Surface Modification of Nanoparticles: To create biocompatible and functionalized nanoparticles for targeted drug delivery and imaging.
-
Bioconjugation: For linking different biomolecules, such as peptides or proteins.
Application in PROTAC Synthesis
This compound is a commonly employed linker in the modular synthesis of PROTACs. The general strategy involves a two-step conjugation process.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Application Notes and Protocols: Immobilization of Biomolecules using Thiol-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, enabling advancements in areas ranging from biosensors and immunoassays to targeted drug delivery and proteomics.[1][2] A successful immobilization strategy must not only securely anchor the biomolecule but also maintain its native conformation and biological activity.[2][3] Thiol-PEG-based linkers are exceptionally well-suited for this purpose, particularly for attachment to noble metal surfaces like gold.[3][][5]
This document provides detailed protocols and application notes for the use of Thiol-PEG4-Boc , a heterobifunctional linker, for the covalent immobilization of biomolecules. The molecule features a terminal thiol (-SH) group for robust anchoring to gold surfaces and a Boc-protected amine (-NH-Boc) group.[6][7] The Polyethylene Glycol (PEG) spacer enhances water solubility and minimizes non-specific protein adsorption, a critical factor for reducing background noise in assays.[][8][9] The Boc protecting group allows for a two-step immobilization process: first, the formation of a stable self-assembled monolayer (SAM) on the surface, followed by deprotection to reveal a primary amine, which is then available for conjugation to a biomolecule of interest.
Principle of Immobilization
The immobilization strategy using this compound on a gold surface is a sequential, three-stage process:
-
Surface Functionalization: The thiol group at one end of the linker spontaneously reacts with a gold surface to form a dense, organized self-assembled monolayer (SAM).[3][5] This creates a stable, functionalized surface ready for subsequent modifications.
-
Deprotection (Amine Unmasking): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[10] It is stable under many conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to expose the terminal primary amine.[11][12]
-
Biomolecule Conjugation: The newly exposed amine on the surface is then covalently coupled to a biomolecule containing accessible carboxyl groups (e.g., on aspartic acid or glutamic acid residues). This is most commonly achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), which activates the carboxyl groups to form a stable amide bond with the surface amines.[13][14]
This multi-step approach provides excellent control over the surface chemistry and the orientation of the immobilized biomolecules, which is crucial for the sensitivity and reproducibility of biosensors and other protein-based devices.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and chemical transformations involved in the immobilization process.
Caption: General experimental workflow for biomolecule immobilization.
Caption: Chemical transformation pathway for immobilization.
Quantitative Data
The efficiency of each step in the immobilization process can be quantified using various surface analysis techniques. The following tables provide representative data obtained from techniques like Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM-D), and X-ray Photoelectron Spectroscopy (XPS) for similar immobilization chemistries.[8][9] Actual results will vary based on the specific biomolecule, surface, and reaction conditions.
Table 1: Surface Functionalization and Activation
| Step | Parameter | Typical Value Range | Measurement Technique |
| This compound Immobilization | Surface Coverage | 1 - 5 pmol/cm² | XPS, QCM-D |
| Layer Thickness | 2 - 5 nm | Ellipsometry, SPR | |
| Boc Deprotection | Amine Group Availability | 80 - 95% efficiency | Fluorescence Assay (e.g., NHS-Fluorescein) |
| Biomolecule Coupling | Immobilized Protein Density | 50 - 500 ng/cm² | SPR, QCM-D, Radiolabeling[15] |
Table 2: Performance Metrics of Immobilized Biomolecules
| Parameter | Description | Typical Values (Example: Antibody) | Factors Influencing Outcome |
| Binding Capacity (RU) | Response Units from analyte binding in SPR | 100 - 1000 RU | Immobilized ligand density, analyte concentration |
| Biological Activity | Percentage of active immobilized molecules | 30 - 70% | Immobilization chemistry, orientation, steric hindrance[1] |
| Non-specific Binding | Binding of non-target molecules to the surface | < 5% of specific signal | PEG spacer length, blocking steps, buffer composition |
| Surface Stability | % loss of signal over time or regeneration cycles | < 10% over 50 cycles | Thiol-gold bond strength, amide bond stability |
Detailed Experimental Protocols
Protocol 1: Gold Surface Preparation and Functionalization with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., SPR chips, QCM-D sensors, glass slides)
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas source
-
Cleaning solution (e.g., Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION - or UV/Ozone cleaner)
Procedure:
-
Surface Cleaning:
-
Option A (Piranha Etch - Use with extreme caution in a fume hood): Immerse the gold substrate in freshly prepared Piranha solution for 2-5 minutes.
-
Option B (UV/Ozone): Place the substrate in a UV/Ozone cleaner for 15-20 minutes.
-
-
Rinsing: Thoroughly rinse the cleaned substrate with copious amounts of DI water, followed by a rinse with absolute ethanol.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas. The surface should be hydrophilic and free of visible contaminants.
-
Linker Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate in the this compound solution. Incubate for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.
-
Post-incubation Rinsing: Remove the substrate from the linker solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules. Follow with a DI water rinse.
-
Drying: Dry the functionalized substrate under a stream of nitrogen. The surface is now coated with a Boc-protected amine monolayer and can be stored in a desiccator until the next step.
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the primary amine for conjugation.
Materials:
-
This compound functionalized substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Deprotection Solution: Prepare a solution of 20-50% (v/v) TFA in anhydrous DCM.
-
Incubation: Immerse the functionalized substrate in the TFA/DCM solution for 30 minutes to 2 hours at room temperature.[12] Reaction progress can be monitored by contact angle measurements if desired (the surface will become more hydrophilic).
-
Rinsing: Remove the substrate and rinse thoroughly with DCM, followed by ethanol, and finally DI water.
-
Neutralization: Immediately immerse the substrate in PBS (pH 7.4) for 5 minutes to neutralize any residual acid.
-
Final Wash: Rinse again with DI water and dry under a nitrogen stream. The surface is now amine-terminated and should be used immediately for biomolecule conjugation.
Protocol 3: Biomolecule Conjugation via EDC/Sulfo-NHS Chemistry
This protocol describes the covalent attachment of a carboxyl-containing biomolecule (e.g., a protein) to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (from Protocol 2)
-
Biomolecule of interest (in a suitable buffer, e.g., MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar amine-free buffer)
-
Coupling Buffer: PBS, pH 7.4 (or as required for biomolecule stability)
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5[13]
Procedure:
-
Reagent Preparation:
-
Dissolve the biomolecule in Activation Buffer to the desired concentration (e.g., 10-100 µg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 400 mM) and Sulfo-NHS (e.g., 100 mM) in cold DI water or Activation Buffer immediately before use.[16]
-
-
Carboxyl Group Activation:
-
Conjugation to Surface:
-
Introduce the activated biomolecule solution to the amine-functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17]
-
-
Quenching:
-
Remove the biomolecule solution.
-
Rinse the surface with Coupling Buffer.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters on the biomolecule and block any remaining surface amine groups.[13]
-
-
Final Washing: Wash the substrate extensively with PBS (containing a mild surfactant like 0.05% Tween-20 if necessary to reduce non-specific binding), followed by a final rinse with DI water.
-
Storage: Store the substrate with the immobilized biomolecule in a suitable buffer at 4°C until use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Open Access@KRIBB: Strategies in protein immobilization on a gold surface [oak.kribb.re.kr]
- 3. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobilization of Proteins on Gold Surfaces | Springer Nature Experiments [experiments.springernature.com]
- 6. polysciences.com [polysciences.com]
- 7. polysciences.com [polysciences.com]
- 8. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bionavis.com [bionavis.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Developments and Ongoing Challenges for Analysis of Surface Bound Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oceannanotech.com [oceannanotech.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiol-PEG4-Boc Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the conjugation efficiency of Thiol-PEG4-Boc.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation yield is a common challenge that can arise from multiple factors related to reagent stability, reaction conditions, or the properties of the molecules being conjugated. Follow this step-by-step guide to diagnose and resolve common issues.
Question 1: My this compound conjugation yield is significantly lower than expected. What are the primary causes and how can I troubleshoot this?
Answer: Low conjugation efficiency with this compound can be systematically addressed by evaluating the following key areas:
Step 1: Verify Reagent Integrity and Storage
Proper handling and storage of this compound and its reaction partner are critical for successful conjugation.
-
Thiol Oxidation: The free thiol (-SH) group on this compound is susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive with common conjugation partners like maleimides.
-
Solution:
-
Store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically -20°C).
-
Before use, allow the reagent to warm to room temperature before opening to prevent condensation.
-
If oxidation is suspected, consider treating your molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is effective over a wide pH range and does not need to be removed before reacting with maleimides.
-
-
-
Reaction Partner Instability: The stability of the molecule you are conjugating to this compound is equally important. For instance, maleimide groups are prone to hydrolysis, especially at neutral to alkaline pH.
-
Solution:
-
Prepare stock solutions of maleimide-functionalized molecules fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
-
Avoid long-term storage of maleimide-functionalized molecules in aqueous solutions. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
-
-
Step 2: Optimize Reaction Conditions
The reaction environment plays a crucial role in the efficiency of the conjugation.
-
Suboptimal pH: The pH of the reaction buffer affects the reactivity of both the thiol and its conjugation partner.
-
Thiol-Maleimide Conjugation: The ideal pH range is 6.5-7.5.[1][2] Below pH 6.5, the concentration of the reactive thiolate anion is too low, slowing the reaction.[2] Above pH 7.5, the maleimide ring is more susceptible to hydrolysis, and it can lose selectivity by reacting with amines (e.g., lysine residues).[2]
-
Thiol-Ene Conjugation: The optimal pH will depend on the specific "ene" partner and initiator used. However, many thiol-ene reactions can be performed under mild, biocompatible conditions.
-
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of this compound to the binding partner can lead to incomplete conjugation.
-
Solution: Typically, a slight excess of one reactant is used to drive the reaction to completion. For thiol-maleimide reactions, a 1.1 to 1.5-fold molar excess of the maleimide-containing molecule is a good starting point. For less efficient reactions, a higher excess may be required.
-
-
Suboptimal Temperature and Reaction Time: Most conjugations are carried out at room temperature or 4°C.
-
Solution: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. For sensitive proteins, lower temperatures are recommended to minimize degradation. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific molecules.
-
Step 3: Check for Interfering Substances
Components in your buffers or on your starting materials can inhibit the conjugation reaction.
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for reaction with maleimides or other electrophilic partners.
-
Solution: Use non-amine containing buffers such as PBS (phosphate-buffered saline) or HEPES for thiol-maleimide conjugations. Ensure that any reducing agents used to break disulfide bonds are removed (e.g., via a desalting column) before adding the maleimide reagent, unless TCEP is used.
-
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing efficient reaction with the this compound.
-
Solution: If possible, consider engineering the conjugation site to be more accessible. Alternatively, using a longer PEG linker might help overcome some steric hindrance.
-
Question 2: I am seeing multiple products or byproducts in my final reaction mixture. What could be the cause?
Answer: The presence of multiple products or byproducts can often be attributed to side reactions.
-
Maleimide Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (like the side chain of lysine) in addition to thiols, leading to a loss of selectivity.
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
-
-
Disulfide Bond Formation: If a reducing agent is not present or is removed, free thiols can oxidize to form disulfide-linked dimers of your starting material.
-
Solution: Perform the conjugation reaction in a deoxygenated buffer and consider adding a small amount of a non-thiol-based reducing agent like TCEP to the reaction mixture to keep the thiols in their reduced state.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a free thiol (-SH) group at one end, a tetraethylene glycol (PEG4) spacer, and a Boc (tert-butyloxycarbonyl) protected functional group at the other end. The thiol group can react with various functional groups, most commonly maleimides, to form a stable thioether bond. The PEG spacer increases the hydrophilicity and solubility of the resulting conjugate. This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[3][4]
Q2: What are the most common conjugation partners for the thiol group of this compound?
The thiol group is a potent nucleophile and can react with several functional groups. The most common partners in bioconjugation include:
-
Maleimides: React with thiols via a Michael addition to form a stable thioether bond. This is a very common and efficient reaction for bioconjugation.
-
Vinyl Sulfones: Also react with thiols via a Michael addition and are known to form very stable thioether linkages.[5][6]
-
Haloacetyls (e.g., Iodoacetamides): React with thiols through nucleophilic substitution to form a stable thioether bond.
Q3: How should I store and handle this compound?
To ensure the stability of the thiol group, this compound should be stored at -20°C under an inert gas like argon or nitrogen.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] For preparing stock solutions, use anhydrous solvents like DMSO or DMF.
Q4: Do I need to deprotect the Boc group?
The need for Boc deprotection depends on your experimental design. The Boc group protects another functional group on the other end of the PEG linker. If you intend to use this other functional group for a subsequent reaction, you will need to deprotect it. Boc deprotection is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Data Presentation
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability; minimizes side reactions with amines.[1][2] |
| Temperature | 4°C to Room Temperature | Milder temperatures preserve the stability of sensitive biomolecules. |
| Reaction Time | 1 - 4 hours | Typically sufficient for the reaction to go to completion. Optimization may be required. |
| Molar Excess | 1.1 - 1.5 fold excess of maleimide | Drives the reaction towards product formation. |
| Buffer System | PBS, HEPES | Non-amine containing buffers that do not interfere with the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating this compound to a maleimide-functionalized molecule (e.g., a protein).
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Anhydrous DMSO or DMF
-
Reducing agent (optional): TCEP solution (e.g., 500 mM in water)
-
Desalting column
Procedure:
-
Preparation of the Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the Conjugation Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Reduction of Disulfides (Optional): If your target molecule contains disulfide bonds that need to be reduced to generate free thiols for other purposes or if you are conjugating a thiol-containing protein to a maleimide-functionalized this compound analogue, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 1.1 to 1.5-fold) of the maleimide-functionalized molecule to the this compound solution (or vice versa, depending on which molecule is in excess).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the reaction mixture and incubated for an additional 30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or other appropriate chromatographic techniques.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com [confluore.com]
Troubleshooting protein aggregation during Thiol-PEG4-Boc conjugation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein conjugation with Thiol-PEG4-Boc, with a specific focus on preventing and resolving protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound conjugation?
Protein aggregation during the conjugation process is a multifaceted issue that can stem from several factors:
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on environmental factors such as pH, temperature, and buffer composition. Deviating from a protein's optimal conditions can expose hydrophobic regions, leading to aggregation. For thiol-maleimide reactions, the recommended pH is typically between 6.5 and 7.5 to ensure specificity for thiols while minimizing side reactions.[1][2]
-
High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions, which can promote the formation of aggregates.[3] A common starting concentration for conjugation reactions is in the range of 1-10 mg/mL.[4]
-
Over-modification: Attaching an excessive number of PEG molecules to a single protein can alter its surface properties, including charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[1][3]
-
Presence of Reducing Agents: While reducing agents like Dithiothreitol (DTT) are often necessary to generate free thiols for conjugation, their presence during the maleimide reaction can cause interference and aggregation.[1] It is crucial to remove reducing agents after the reduction step and before adding the maleimide-containing PEG reagent.[1]
-
Hydrophobicity of the Linker: Although PEG is hydrophilic, the Boc protecting group and the reactive moiety can introduce some hydrophobicity. Conjugating these to the protein surface can increase the overall hydrophobicity, promoting aggregation.[1]
-
Localized High Reagent Concentration: Adding the this compound reagent, often dissolved in an organic solvent like DMSO, too quickly can create localized high concentrations, causing protein precipitation or aggregation.[3]
Q2: I observe immediate precipitation/aggregation upon adding the this compound reagent. What should I do?
Immediate aggregation often points to a few critical issues:
-
Solvent Mismatch: The organic solvent (e.g., DMSO) used to dissolve the PEG reagent may be causing the protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 5% (v/v).[3]
-
Incorrect Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for your protein's stability.
-
High Reagent Concentration: Adding the reagent too rapidly can lead to localized precipitation.
Recommended Immediate Actions:
-
Stop the reaction to prevent further aggregation.
-
Attempt to redissolve the protein by adding a small amount of a stabilizing excipient (see Q4).
-
For future attempts, add the dissolved PEG reagent dropwise while gently stirring the protein solution to ensure rapid and even distribution.[3]
Q3: My protein seems to aggregate slowly over the course of the conjugation reaction. What could be the cause?
Slow aggregation suggests that the reaction conditions are gradually inducing protein instability.
-
Possible Causes:
-
The reaction temperature may be too high, promoting protein unfolding over time.
-
The pH of the buffer might be slightly outside the optimal range for long-term stability of your specific protein.
-
Free thiols on the protein surface may be re-oxidizing to form intermolecular disulfide bonds, leading to aggregation.
-
-
Troubleshooting Steps:
-
Lower the reaction temperature: Try performing the conjugation at 4°C for a longer duration.[5]
-
Optimize the buffer: Screen a range of pH values and buffer compositions to identify conditions that maximize protein stability.
-
Degas buffers: To minimize oxidation, use buffers that have been degassed to remove oxygen.[2] Including a chelating agent like EDTA can also help prevent metal-catalyzed oxidation.[4]
-
Q4: What are some common strategies to prevent protein aggregation during PEGylation?
A proactive approach is the most effective way to prevent aggregation.
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[6]
-
Use Stabilizing Excipients: The addition of certain excipients to the buffer can significantly enhance protein stability.[7][8]
-
Control the Molar Ratio: Use an optimized molar ratio of the PEG reagent to the protein. A common starting point is a 5:1 to 20:1 molar excess of the PEG reagent to the protein, but this should be optimized for each specific protein.[1][3]
Troubleshooting Guide: Summary of Key Parameters
The following table summarizes key experimental parameters and their recommended starting points for optimizing your this compound conjugation reaction to minimize aggregation.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency but also elevate the risk of aggregation. If aggregation occurs, try reducing the concentration.[3][4] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio drives the reaction to completion but increases the risk of over-labeling and aggregation. This should be optimized for each protein.[1][3] |
| Reaction pH | 6.5 - 7.5 | This pH range is optimal for the thiol-maleimide reaction, ensuring high selectivity for cysteine residues while minimizing maleimide hydrolysis at higher pH.[1][11][2] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lowering the temperature (e.g., to 4°C) can slow down the reaction but may also reduce the rate of aggregation.[5] Reactions at 4°C may require longer incubation times.[3] |
| Buffer Composition | Phosphate (PBS), HEPES, Tris | Buffers should be free of extraneous thiols (e.g., DTT, β-mercaptoethanol) and primary/secondary amines that could compete in the reaction.[1][4] |
| Organic Co-solvent | < 5% (v/v) | The PEG reagent is often dissolved in DMSO or DMF. Keep the final concentration of the organic solvent low to prevent protein precipitation.[3] |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is effective at reducing disulfide bonds and does not contain thiols, but it should still be removed before adding the maleimide reagent.[4] If DTT is used, it must be completely removed.[1] |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a starting point for conjugating a this compound (assuming a maleimide reactive group) to a protein containing free cysteine residues.
-
Protein Preparation: a. Ensure the protein is in a suitable, amine-free, and thiol-free buffer, such as 1X PBS at pH 7.0.[1] b. If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][12] c. Remove the reducing agent (TCEP) using a desalting column or dialysis, exchanging the protein into a degassed reaction buffer (e.g., PBS, pH 7.0).[4] d. Adjust the protein concentration to a starting point of 2-5 mg/mL.[4]
-
PEG Reagent Preparation: a. Allow the this compound reagent to equilibrate to room temperature before opening to prevent condensation.[1] b. Immediately before use, dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: a. Place the protein solution in a reaction vessel with gentle stirring. b. Slowly add the calculated volume of the dissolved PEG reagent dropwise to the protein solution to achieve the desired molar ratio (e.g., 10:1 PEG:protein).[3] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching and Purification: a. Stop the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[4] b. Purify the conjugated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.[4]
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol helps determine the most effective buffer composition for preventing aggregation during conjugation.
-
Prepare a Matrix of Buffers: a. Prepare a series of buffers with varying pH (e.g., pH 6.5, 7.0, 7.5) and with or without different stabilizing excipients. b. Example conditions to test:
- PBS, pH 6.5
- PBS, pH 7.0
- PBS, pH 7.5
- PBS, pH 7.0 + 5% Sucrose
- PBS, pH 7.0 + 50 mM Arginine
-
Perform Test Conjugations: a. Aliquot your prepared protein into each buffer condition. Allow the protein to equilibrate for 15-30 minutes. b. Perform a small-scale conjugation in each tube under the same conditions (e.g., 10:1 molar ratio of PEG reagent, room temperature). Include a "no PEG reagent" control for each buffer.
-
Assess Aggregation: a. After the incubation period, visually inspect each tube for turbidity. b. Centrifuge all samples at high speed (>14,000 x g) for 10 minutes to pellet any insoluble aggregates.[3] c. Carefully collect the supernatant and measure the protein concentration (e.g., by A280) to determine the percentage of soluble protein remaining. d. Analyze the supernatant by SDS-PAGE or SEC to assess the extent of conjugation and the presence of soluble aggregates.
Visualizations
Caption: Chemical reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Optimizing molar ratio of Thiol-PEG4-Boc to protein for labeling
Welcome to the Technical Support Center for optimizing the molar ratio of Thiol-PEG4-Boc to protein for labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
A1: A this compound linker is a heterobifunctional crosslinker. In the context of protein labeling, this typically refers to a linker such as Maleimide-PEG4-NH-Boc . This molecule has a maleimide group at one end that selectively reacts with free thiol groups (sulfhydryl groups, -SH) on a protein, commonly found in cysteine residues. The other end has a Boc-protected amine. The PEG4 (polyethylene glycol) spacer is hydrophilic and increases the solubility and stability of the conjugate.[1][2] The Boc (tert-butoxycarbonyl) group is a protecting group for the amine, which can be removed under acidic conditions to allow for a subsequent conjugation step.[3]
Q2: What is the optimal molar ratio of Maleimide-PEG4-NH-Boc to protein for labeling?
A2: The optimal molar ratio is highly dependent on the protein, the number of available cysteine residues, and the desired degree of labeling. A common starting point is a 10:1 to 20:1 molar excess of the maleimide-PEG reagent to the protein.[4][5] However, for some proteins and peptides, optimal ratios can be as low as 2:1 or 5:1.[6][7] It is strongly recommended to perform a titration experiment with a range of molar ratios to determine the optimal condition for your specific application.[5]
Q3: What are the critical parameters to control during the labeling reaction?
A3: Several factors significantly influence the success of the conjugation:
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][8] Below pH 6.5, the reaction rate slows, while above pH 7.5, the maleimide group is susceptible to hydrolysis and can react with amines.[8]
-
Molar Ratio: Controls the extent of labeling. A higher molar excess of the PEG reagent will generally lead to a higher degree of labeling.[8]
-
Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally result in better labeling efficiency.[4][9]
-
Temperature and Time: Reactions are typically performed for 1-2 hours at room temperature or overnight at 4°C.[3][10]
-
Absence of Thiols in Buffer: Buffers should be free of thiol-containing reagents like DTT or beta-mercaptoethanol, which would compete with the protein for the maleimide linker.[5] TCEP is a suitable reducing agent as it does not contain a thiol and does not need to be removed before labeling.[5]
Q4: How do I remove the Boc protecting group after labeling?
A4: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11][12] A common protocol involves treating the PEGylated protein with a solution of 20-50% TFA in DCM for 30 minutes to 2 hours.[3][13] The reaction progress should be monitored to ensure complete deprotection.
Q5: What are the best methods to analyze the success of the labeling reaction?
A5: The degree of labeling can be assessed using several techniques:
-
SDS-PAGE: A successful PEGylation will result in a noticeable shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the PEGylated protein, confirming the number of PEG linkers attached.
-
UV-Vis Spectroscopy: If the PEG linker contains a chromophore, the degree of labeling can be calculated by measuring the absorbance at specific wavelengths for the protein and the chromophore.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Oxidized Thiols: Cysteine residues may have formed disulfide bonds and are not available for reaction. | Reduce the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature before adding the maleimide-PEG linker.[8][9] |
| Maleimide Hydrolysis: The maleimide group is unstable at pH > 7.5 and can hydrolyze, rendering it unreactive. | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[5] Prepare the maleimide-PEG solution immediately before use. | |
| Suboptimal Molar Ratio: The molar excess of the PEG linker may be too low. | Perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal concentration for your protein.[5] | |
| Interfering Buffer Components: Buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) can compete with the reaction. | Use non-amine, thiol-free buffers such as PBS or HEPES at the recommended pH.[5] | |
| Protein Aggregation/Precipitation | Over-Labeling: A high degree of PEGylation can alter the protein's physicochemical properties, leading to aggregation. | Reduce the molar ratio of the maleimide-PEG linker to protein. Optimize purification buffers to improve the stability of the labeled protein. |
| High Organic Solvent Concentration: The solvent used to dissolve the PEG linker (e.g., DMSO, DMF) can denature the protein if the final concentration is too high. | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[3] | |
| Incomplete Boc Deprotection | Insufficient Acid Strength or Time: The acidic conditions may not be sufficient to completely remove the Boc group. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[13] Extend the reaction time and monitor completion using LC-MS.[11] |
| Steric Hindrance: The PEG chain may sterically hinder the acid's access to the Boc group. | Consider gentle heating or a longer reaction time. Ensure the solvent fully solubilizes the PEGylated protein.[11][12] | |
| Side Products After Deprotection | Acid-Labile Groups: Other functional groups on the protein may be sensitive to the acidic conditions used for Boc removal. | If side reactions are observed, consider using a milder deprotection reagent or adding scavengers like triisopropylsilane (TIS) to the reaction mixture.[11] |
Quantitative Data
The optimal molar ratio of the maleimide reagent to the thiol-containing molecule can vary significantly. The following table summarizes examples from the literature to guide experimental design.
| Molecule | Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| cRGDfK (peptide) | 2:1 | 84 ± 4% | [6][7] |
| 11A4 (nanobody) | 5:1 | 58 ± 12% | [6][7] |
| General Protein Labeling (starting point) | 10:1 to 20:1 | Varies | [4][8] |
Experimental Protocols
Protocol 1: Thiol Labeling with Maleimide-PEG4-NH-Boc
This protocol provides a general guideline for labeling a thiol-containing protein with a maleimide-activated PEG linker.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG4-NH-Boc
-
Degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional but Recommended): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Maleimide-PEG linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-NH-Boc in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., starting with a 20-fold excess) of the dissolved Maleimide-PEG4-NH-Boc to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. If the linker is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine to the reaction mixture.
-
Purification: Remove excess, unreacted linker and other small molecules from the labeled protein using a desalting column (size-exclusion chromatography) or dialysis.
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group from the PEGylated protein.
Materials:
-
Boc-protected PEGylated protein
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution (for neutralization)
Procedure:
-
Preparation: Lyophilize the purified Boc-protected PEGylated protein to remove water. Dissolve the dried conjugate in anhydrous DCM.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Neutralization: Dissolve the residue in a suitable buffer and adjust the pH as needed for the stability of your protein. Alternatively, if the protein is soluble in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Purify the deprotected protein conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove any remaining reagents.
Visualizations
Caption: Experimental workflow for protein labeling with Maleimide-PEG-Boc.
Caption: Troubleshooting decision tree for low labeling yield.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. tocris.com [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing oxidation of the thiol group in Thiol-PEG4-Boc
Welcome to the technical support center for Thiol-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this versatile PEGylated linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a polyethylene glycol (PEG)-based linker containing a terminal thiol (-SH) group and a tert-butyloxycarbonyl (Boc)-protected functional group. It is commonly used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thiol group allows for covalent attachment to specific molecules, often through reactions with maleimides, while the PEG spacer enhances solubility and the Boc group serves as a protecting group for further chemical modifications.[1]
Q2: Why is preventing oxidation of the thiol group in this compound critical?
A2: The thiol group (-SH) is the reactive functional group essential for conjugation. Oxidation of this group leads to the formation of a disulfide bond (-S-S-), which is unreactive towards common conjugation partners like maleimides.[2] This unwanted side reaction will significantly reduce or completely inhibit the efficiency of your conjugation reaction, leading to low yields of the desired product and wasted reagents.
Q3: What are the primary causes of thiol oxidation?
A3: The primary causes of thiol oxidation include:
-
Dissolved Oxygen: Molecular oxygen in solvents can directly oxidize thiols.[3]
-
Metal Ion Catalysis: Trace amounts of transition metal ions in buffers or reagents can catalyze the oxidation of thiols.[3]
-
Alkaline pH: Higher pH (above 7.5) can increase the rate of thiol oxidation.[4][5]
-
Light Exposure: Some PEG-thiol compounds are sensitive to light, which can promote oxidation.[6]
Troubleshooting Guide: Preventing and Detecting Thiol Oxidation
This guide addresses common issues related to the oxidation of this compound and provides solutions to ensure the integrity of the thiol group for successful experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Oxidation of the thiol group. | 1. Implement proper storage and handling procedures. 2. Degas all buffers and solvents. 3. Add a chelating agent like EDTA to your reaction buffer. 4. Control the pH of your reaction. |
| Inconsistent experimental results | Partial oxidation of the thiol group. | 1. Quantify the free thiol content before each experiment. 2. Use freshly prepared or properly stored this compound. |
| Precipitation of the reagent | Aggregation due to disulfide bond formation. | 1. Ensure the reagent is fully dissolved in an appropriate anhydrous solvent before use. 2. If solids are observed in the stock solution, it may indicate degradation. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
To minimize the risk of oxidation, adhere to the following storage and handling conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at 4°C for short-term and -80°C in a suitable solvent for long-term storage (up to 6 months).[1][7] | Low temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert gas such as nitrogen or argon.[6][7] | This displaces oxygen, a key contributor to thiol oxidation. |
| Light | Protect from light by storing in a dark container or wrapping the container in foil.[6] | Light can provide the energy to initiate oxidation reactions. |
| Solvent | For stock solutions, use a dry (anhydrous) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][8] | Moisture can contribute to the degradation of the reagent. |
Protocol 2: Degassing Buffers and Solvents
This procedure removes dissolved oxygen from your reaction buffers and solvents.
Materials:
-
Reaction buffer or solvent
-
Vacuum flask
-
Vacuum source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place the buffer or solvent in a vacuum flask.
-
Apply a vacuum for 15-30 minutes while stirring.
-
Break the vacuum with an inert gas.
-
Repeat this cycle 3-5 times for optimal degassing.
-
Store the degassed liquid under an inert gas atmosphere until use.
Protocol 3: Quantification of Free Thiol Groups using Ellman's Reagent
This colorimetric assay determines the concentration of free thiols in a sample.
Materials:
-
This compound sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).
-
Prepare a standard curve using a known thiol-containing compound (e.g., L-cysteine).
-
Add a known volume of your this compound solution to the reaction buffer.
-
Add a small volume of the DTNB stock solution and mix thoroughly.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols by comparing the absorbance to your standard curve.[9][10]
Visualizing Workflows and Concepts
Caption: Workflow for preventing thiol oxidation during storage and experimentation.
Caption: Simplified pathway of thiol oxidation leading to the inactive disulfide form.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiol-PEG4-Boc Conjugated Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Thiol-PEG4-Boc conjugated peptides. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound conjugated peptides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Conjugate from Unconjugated Peptide | Incomplete conjugation reaction. | - Optimize reaction conditions (pH, temperature, reaction time).- Increase the molar excess of the PEGylating reagent. |
| Similar hydrophobicity of the conjugate and unconjugated peptide. | - Adjust the gradient steepness in RP-HPLC; a shallower gradient can improve resolution.[1] - Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[1] | |
| Broad Peaks in HPLC Chromatogram | Peptide aggregation. | - Add organic modifiers like acetonitrile or isopropanol to the sample solvent.- Increase the column temperature to reduce secondary interactions.[1] |
| Polydispersity of the PEG linker. | - This is inherent to most PEG reagents and can lead to broader peaks.[2] Ensure the PEG reagent used has a low polydispersity index (PDI). | |
| On-column degradation. | - Investigate the stability of the thiol-maleimide linkage under the HPLC conditions.[3] Consider using milder pH conditions if possible. | |
| Low Recovery of Purified Conjugate | Non-specific binding to the purification matrix. | - For RP-HPLC, ensure the column is properly equilibrated.[1] - In SPE, select a sorbent that minimizes irreversible binding. |
| Precipitation of the conjugate on the column. | - Check the solubility of the conjugate in the mobile phase.[1] Adjust the initial mobile phase composition to ensure solubility. | |
| Presence of Unexpected Impurities | Disulfide Bond Formation: Oxidation of the free thiol group. | - Maintain a slightly acidic to neutral pH (6.5-7.5) during purification to keep the thiol protonated and less reactive.[4] - Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffers.[4] - Degas all solutions to remove dissolved oxygen.[4] |
| Premature Boc Deprotection: Exposure to acidic conditions during purification. | - Standard RP-HPLC mobile phases containing TFA (trifluoroacetic acid) will remove the Boc group.[5] If the Boc group needs to be retained, use a less acidic modifier or a different purification technique like size-exclusion chromatography (SEC). | |
| Thiol-Maleimide Linkage Instability: Retro-Michael reaction leading to deconjugation. | - The thiosuccinimide ring formed from the maleimide-thiol reaction can undergo hydrolysis to a more stable form.[3] Consider strategies to promote this hydrolysis post-purification if stability is a concern. Acidic conditions, such as those in RP-HPLC, can help maintain the stability of the adduct.[6] | |
| Side-products from Peptide Synthesis: Truncated or modified peptide sequences. | - Ensure high-purity starting peptide material before conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound conjugated peptide mixture?
A combination of purification techniques is often most effective. A preliminary clean-up using Solid-Phase Extraction (SPE) can remove excess unconjugated PEG and other small molecule impurities.[7] This can be followed by preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation of the desired conjugate from the unconjugated peptide and other closely related impurities.[8]
Q2: How can I prevent the formation of disulfide-linked peptide dimers during purification?
Disulfide bond formation is a common side reaction when working with thiol-containing peptides.[4] To minimize this, it is crucial to:
-
Control the pH: Keep buffers at a slightly acidic to neutral pH (around 6.5-7.5) to reduce the nucleophilicity of the thiol group.[4]
-
Use a Reducing Agent: Incorporate a mild reducing agent like TCEP into your buffers. TCEP is stable and effective over a wide pH range.[4]
-
Degas Buffers: Remove dissolved oxygen, a key oxidant, from all solutions by degassing.[4]
Q3: Will the Boc protecting group be removed during RP-HPLC purification?
Yes, the Boc group is labile to the acidic conditions typically used in RP-HPLC, such as mobile phases containing 0.1% TFA.[5][9] If the Boc group must remain intact for subsequent synthetic steps, you should consider alternative purification methods like:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is performed under neutral pH conditions.
-
RP-HPLC with a non-acidic or weakly acidic mobile phase: This may require significant method development to achieve good peak shape and resolution.
Q4: My this compound conjugated peptide shows poor solubility. How can I improve this for purification?
The hydrophobicity of the Boc group and the peptide sequence can lead to solubility issues. To improve solubility, you can:
-
Dissolve the crude sample in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting with the initial mobile phase for HPLC.
-
For very hydrophobic peptides, the addition of a small percentage of trifluoroethanol to the sample solvent may aid in solubilization.
Q5: How can I confirm the identity and purity of my final purified product?
A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[10]
-
Analytical RP-HPLC: To assess the purity of the final product.
-
¹H NMR Spectroscopy: To confirm the presence of characteristic peaks for the peptide, PEG linker, and the Boc group.[10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up
This protocol is designed for the initial removal of excess this compound linker and other small molecule impurities.
Materials:
-
Crude peptide conjugation mixture
-
C18 SPE cartridge
-
Activation Solvent: Acetonitrile (ACN)
-
Equilibration Solvent: 0.1% TFA in Water
-
Wash Solvent: 5% ACN in 0.1% TFA/Water
-
Elution Solvent: 80% ACN in 0.1% TFA/Water
Procedure:
-
Activate the Cartridge: Pass 3-5 mL of ACN through the C18 SPE cartridge.
-
Equilibrate the Cartridge: Pass 3-5 mL of 0.1% TFA in water through the cartridge.
-
Load the Sample: Dissolve the crude peptide mixture in a minimal volume of the equilibration solvent and load it onto the cartridge.
-
Wash the Cartridge: Pass 3-5 mL of the wash solvent through the cartridge to remove unbound impurities.
-
Elute the Conjugate: Elute the this compound conjugated peptide with 2-3 mL of the elution solvent.
-
Dry the Sample: Evaporate the solvent from the eluted fraction using a centrifugal evaporator or a stream of nitrogen.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Purification
This protocol provides a general method for the purification of this compound conjugated peptides. Note that the Boc group will likely be cleaved under these conditions.
System and Column:
-
HPLC system with a UV detector
-
Preparative C18 column suitable for peptide separations (e.g., 10 µm particle size, 100-300 Å pore size)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude or SPE-purified peptide conjugate in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient to separate the components. A typical gradient might be:
-
5-65% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak, as identified by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the identity and purity. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide conjugate as a powder.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound conjugated peptides.
Caption: A logical troubleshooting guide for common issues in this compound peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. pubs.acs.org [pubs.acs.org]
Common side reactions in Thiol-PEG4-Boc chemistry and how to avoid them
Welcome to the technical support center for Thiol-PEG4-Boc chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a thiol (-SH) group at one end, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The thiol group is highly reactive towards specific functional groups like maleimides, making it valuable for bioconjugation. The PEG spacer enhances solubility and reduces non-specific interactions. The Boc-protected amine allows for subsequent reaction after deprotection. Its primary applications include:
-
PEGylation: Covalently attaching PEG chains to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic profiles.[1][2]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[]
-
PROTAC Synthesis: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4]
-
Surface Modification: Functionalizing surfaces, such as gold nanoparticles, to attach biomolecules.[1][5]
Q2: What are the most common side reactions associated with this compound chemistry?
A2: The primary side reactions can be categorized by the reactive moiety:
-
Thiol Group: Oxidation leading to disulfide bond formation.[1][6]
-
Boc Deprotection: Alkylation of sensitive residues by the released tert-butyl cation.[7][8][9]
-
Conjugation Partner (e.g., Maleimide): Hydrolysis of the maleimide ring and retro-Michael reaction of the thiol-maleimide adduct.[1][]
Q3: How can I monitor the progress of my conjugation and deprotection reactions?
A3: Several analytical techniques can be employed:
-
Mass Spectrometry (MS): To confirm the mass change corresponding to the addition of the PEG linker and the removal of the Boc group.[7]
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.[7]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and byproducts. Ion-exchange HPLC is particularly useful for separating PEGylation site isomers.[7][10]
-
Thin-Layer Chromatography (TLC): For monitoring the consumption of starting material during the Boc deprotection step.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield of Thiol Conjugation
| Potential Cause | Troubleshooting Steps | References |
| Disulfide Bond Formation (Oxidation of Thiol) | Pre-treat the this compound with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) before conjugation. TCEP is compatible with maleimide chemistry and does not need to be removed. | [1] |
| Hydrolysis of Maleimide Reaction Partner | Prepare maleimide solutions immediately before use. Dissolve the maleimide in a water-miscible, aprotic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. | [1] |
| Suboptimal Reaction pH for Thiol-Maleimide Conjugation | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation. Use a stable buffer system like phosphate-buffered saline (PBS). | [1][][11] |
| Steric Hindrance | Consider using a longer PEG linker if the conjugation site on the target molecule is sterically hindered. | [1] |
Issue 2: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps | References |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA) from 20% to 50% in dichloromethane (DCM). Alternatively, use a stronger acid system like 4M HCl in 1,4-dioxane. | [7][8][9] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress using TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature. | [7][9] |
| Poor Solubility | Ensure the Boc-protected conjugate is fully dissolved in the deprotection solvent. DCM is a commonly used solvent. | [7][8] |
Issue 3: Presence of Unexpected Side Products After Boc Deprotection
| Potential Cause | Troubleshooting Steps | References |
| Alkylation by tert-Butyl Cation | Add a scavenger to the deprotection reaction mixture to quench the reactive tert-butyl carbocation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT). | [7][8][9] |
| Degradation of PEG Chain | Avoid prolonged exposure to heat, light, and oxygen, which can cause oxidative degradation of the PEG backbone. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) when possible. | [8] |
Issue 4: Instability of the Thiol-Maleimide Linkage
| Potential Cause | Troubleshooting Steps | References |
| Retro-Michael Reaction | After conjugation, raise the pH to 8.5-9.0 for a short period (1-2 hours) to promote hydrolysis of the thiosuccinimide ring, which stabilizes the linkage. Consider using next-generation, more stable maleimides or alternative thiol-reactive chemistries. | [1][] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
-
Preparation of this compound:
-
Dissolve the this compound in a degassed buffer (e.g., PBS, pH 7.2).
-
To reduce any pre-existing disulfide bonds, add a 1-5 molar excess of TCEP and incubate for 15-30 minutes at room temperature.[1]
-
-
Preparation of Maleimide-Containing Molecule:
-
Dissolve the maleimide-functionalized molecule in a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the reaction buffer to prevent hydrolysis.[1]
-
-
Conjugation Reaction:
-
Purification:
Protocol 2: Boc Deprotection
-
Preparation of Conjugate:
-
If the conjugate is in an aqueous buffer, lyophilize it to dryness.[7]
-
-
Deprotection Solution:
-
Deprotection Reaction:
-
Removal of Acid:
-
Evaporate the TFA and DCM under a stream of nitrogen.
-
To remove residual TFA, co-evaporate with a solvent like toluene.[7] The deprotected product is often obtained as a TFA salt.
-
Visualizing the Chemistry
Here are diagrams to illustrate the key chemical processes and potential pitfalls in this compound chemistry.
Caption: Key reaction steps in this compound chemistry.
Caption: General experimental workflow using this compound.
Caption: Common side reactions in this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Thiol-PEG4-Boc Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of a Thiol-PEG4-Boc reaction. The content is tailored for researchers, scientists, and drug development professionals, offering practical guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and what is its primary application?
The this compound reaction typically refers to the protection of a thiol group with a tert-butoxycarbonyl (Boc) group, where the thiol is part of a molecule containing a four-unit polyethylene glycol (PEG4) spacer. This reaction is crucial in bioconjugation and medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules where a thiol group requires temporary masking to prevent unwanted side reactions during subsequent synthetic steps.[1][2] The Boc group is favored due to its stability in various conditions and its straightforward removal under acidic conditions.[3]
Q2: Which analytical techniques are recommended for monitoring the progress of this reaction?
The progress of a this compound reaction can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to visualize the consumption of the starting thiol and the formation of the Boc-protected product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and quantify the reactant, product, and any impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that not only separates the components of the reaction mixture but also confirms the identity of the product by determining its molecular weight.[3][5]
Q3: How do I choose an appropriate solvent system for TLC analysis?
Given the polar nature of the PEG chain, a relatively polar solvent system is often required.[6] A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70), gradually increasing the polarity by adding more ethyl acetate or a small amount of methanol to a dichloromethane (DCM) solution (e.g., 5-10% methanol in DCM).[6]
Q4: My PEGylated compounds are streaking on the TLC plate. How can I resolve this?
Streaking of PEGylated compounds on silica TLC plates is a common issue due to their high polarity and interaction with the silica gel. To mitigate this, you can:
-
Use a more polar eluent system.
-
Add a small amount of a competitive solvent like triethylamine (1%) to the eluent, which can help reduce tailing for amine-containing compounds.[6]
-
Consider using reversed-phase TLC plates (e.g., C18-modified silica) if the compound is highly polar.[7]
Q5: What should I look for in the LC-MS data to confirm a successful reaction?
A successful reaction is indicated by the appearance of a new peak in the chromatogram corresponding to the product and a decrease in the peak area of the starting thiol. The mass spectrum of the product peak should show a molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the starting Thiol-PEG4 molecule plus the mass of the Boc group (100.12 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Analytical Observation |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inadequate amount of Boc anhydride. 3. Poor solubility of reactants. | 1. Extend the reaction time and monitor at regular intervals using TLC or LC-MS. Gentle heating may be necessary. 2. Increase the molar excess of Boc anhydride. 3. Use a co-solvent like DMF or DMSO to ensure all reactants are dissolved. | TLC/HPLC shows a significant amount of starting material remaining. |
| Low Product Yield | 1. Degradation of starting material or product. 2. Product loss during workup and purification. 3. Competing side reactions. | 1. Ensure reaction conditions are not too harsh (e.g., excessive heat). 2. Optimize the extraction and purification procedures. For water-soluble products, consider alternative purification methods like preparative HPLC. 3. Use purified starting materials and ensure anhydrous reaction conditions if necessary. | LC-MS may show multiple unexpected peaks. |
| Multiple Spots on TLC / Peaks in HPLC | 1. Formation of disulfide bonds from the starting thiol. 2. Presence of impurities in the starting materials. 3. Partial degradation of the PEG chain. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purify starting materials before the reaction. 3. Use mild reaction conditions and analyze byproducts by LC-MS to identify their structures. | Multiple spots/peaks with different Rf/retention times. Mass spectrometry can help identify the byproducts. |
| Difficulty Visualizing Product on TLC | 1. The Boc-protected product may not be UV-active. 2. The compound concentration is too low. | 1. Use a chemical stain for visualization. Potassium permanganate (KMnO₄) or iodine vapor are effective for most organic compounds.[6] 2. Spot a more concentrated sample of the reaction mixture on the TLC plate. | No visible spot under UV light. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a volatile solvent (e.g., DCM or methanol). Also, prepare solutions of the starting Thiol-PEG4 material and Boc anhydride as standards.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes or 5% methanol in DCM).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Dry the plate and visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a staining solution like potassium permanganate or an iodine chamber.
-
Analysis: The reaction is progressing if a new spot with a different Rf value appears in the reaction mixture lane, and the intensity of the starting material spot decreases over time. The Boc-protected product is typically less polar than the starting thiol, resulting in a higher Rf value.[8][9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench it if necessary (e.g., by dilution in the initial mobile phase), and inject it into the HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak. The Boc-protected product will be more hydrophobic and thus will typically have a longer retention time than the starting thiol.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC Conditions: Use the same or similar conditions as described for HPLC monitoring.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is usually effective.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting material and the product.
-
-
Analysis: Confirm the identity of the product peak by its mass-to-charge ratio (m/z). The expected m/z for the [M+H]⁺ ion of the Boc-protected product will be the molecular weight of the starting Thiol-PEG4 molecule + 101.13.
Visualizations
Caption: Workflow for monitoring the this compound reaction.
Caption: Troubleshooting decision tree for the this compound reaction.
References
Technical Support Center: Thiol-PEG4-Boc Conjugation
Welcome to the technical support center for Thiol-PEG4-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a this compound linker to a maleimide-functionalized molecule?
The optimal pH range for a thiol-maleimide conjugation reaction is between 6.5 and 7.5.[1][2] This range provides an excellent balance between reaction speed and high selectivity for the thiol group.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1][2]
Q2: How does pH affect the speed and specificity of the this compound conjugation?
The reaction proceeds through a Michael addition, where the negatively charged thiolate anion attacks the maleimide.[2][3] The concentration of this reactive thiolate is dependent on the pH.
-
Below pH 6.5: The thiol group is mostly protonated, leading to a lower concentration of the reactive thiolate anion and a significantly slower reaction rate.[2][4]
-
Between pH 6.5 and 7.5: This is the ideal range for chemoselectivity, offering a rapid reaction rate that is highly specific to thiol groups.[1][2]
-
Above pH 7.5: While the reaction rate may increase, specificity is compromised.[2] The maleimide group will start to react competitively with primary amines, such as those on lysine residues.[1][2][4]
Q3: What are the primary side reactions to be aware of, and how does pH influence them?
The main side reactions in thiol-maleimide conjugations are maleimide hydrolysis, reaction with amines, and thiazine rearrangement, all of which are influenced by pH.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, forming an unreactive maleamic acid. This reaction is significantly accelerated at pH values above 7.5.[2][5] To minimize this, aqueous solutions of maleimide-activated reagents should be prepared immediately before use.[1][2]
-
Reaction with Amines: Above pH 7.5, the maleimide group loses its high selectivity for thiols and can react with primary amines.[1][4][5] It is crucial to maintain the pH within the 6.5-7.5 range to ensure specific conjugation to the thiol group.[6]
-
Thiazine Rearrangement: This side reaction can occur when conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group.[7][8] The N-terminal amine can attack the succinimide ring, leading to a rearrangement.[7][9] This rearrangement is more rapid at neutral or basic pH.[7][8] Performing the conjugation at a more acidic pH (around 5.0) can prevent this, but the primary conjugation reaction will be much slower.[4][9]
Q4: What type of buffer should I use for my conjugation reaction?
It is recommended to use a buffer that is free of thiols and primary amines to avoid competing reactions. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and MOPS, with the pH adjusted to the 6.5-7.5 range.[10][11] It is also good practice to degas the buffer to remove dissolved oxygen, which can cause oxidation of thiols.[4][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your buffer with a calibrated meter and adjust as necessary.[6] |
| Oxidation of Thiols: Free thiol groups have formed disulfide bonds, which are unreactive with maleimides. | Ensure your buffers are thoroughly degassed.[4][11] Consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation. If your protein has disulfide bonds, ensure they are fully reduced using a reagent like TCEP.[6] | |
| Hydrolysis of Maleimide Reagent: The maleimide group has been inactivated by hydrolysis. | Prepare aqueous solutions of maleimide-functionalized molecules immediately before use.[5] For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.[1][5] | |
| Buffer Contains Nucleophiles: Your buffer may contain competing thiols (e.g., DTT) or primary amines (e.g., Tris). | Use a non-amine, non-thiol buffer like PBS or HEPES for the conjugation step.[4] If DTT was used for reduction, it must be removed prior to adding the maleimide reagent.[5] | |
| Poor Specificity / Presence of Side Products | Reaction with Amines: The reaction pH is too high (> 7.5), leading to conjugation at primary amines like lysine. | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure high selectivity for thiols.[5] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | If possible, avoid using a protein with an unprotected N-terminal cysteine.[6] Alternatively, perform the conjugation at a more acidic pH (around 5.0-6.5), though this will slow down the reaction rate.[4][7] | |
| Protein Aggregation | Suboptimal Buffer Conditions: The pH of the buffer may be affecting the surface charge and stability of your protein. | Confirm that the optimal conjugation pH of 6.5-7.5 is within the stable pH range for your specific protein.[2] |
Quantitative Data Summary
The pH of the reaction medium has a significant impact on the reaction kinetics and the stability of the maleimide group. The following table summarizes these effects.
| pH Range | Reaction Rate | Thiol Selectivity | Maleimide Stability | Key Considerations |
| < 6.5 | Very Slow | High | High | The concentration of the reactive thiolate anion is low, leading to a slow reaction rate.[2][4] |
| 6.5 - 7.5 | Optimal | Excellent | Moderate | Recommended range for most applications. Balances rapid reaction speed with high chemoselectivity.[1][2] |
| 7.5 - 8.5 | Fast | Decreasing | Low | Increased rate of maleimide hydrolysis and competitive reaction with amines (e.g., lysine).[1][2] |
| > 8.5 | Very Fast | Poor | Very Low | Significant hydrolysis of the maleimide group and low selectivity for thiols.[2] |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Maleimide-Activated Protein
This protocol outlines the general steps for conjugating this compound to a protein containing a maleimide group.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (pH 7.0-7.5), degassed.
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The final concentration of the organic solvent should ideally not exceed 10% to prevent protein denaturation.[12]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[12] Protect from light if working with fluorescently labeled molecules.
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide groups, a small molecule thiol like cysteine can be added.[12]
-
Purification: Remove excess, unreacted this compound and by-products from the conjugated protein using a desalting column, size-exclusion chromatography, or dialysis.[12]
Protocol 2: Boc Deprotection
This protocol is for the removal of the Boc protecting group after conjugation if the hydrazine functionality is to be used in a subsequent step.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation: Dissolve the purified Boc-protected PEG-conjugate in anhydrous DCM.[12]
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[12]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction's progress by an appropriate analytical method (e.g., LC-MS) to confirm the removal of the Boc group.[12]
-
Work-up: Evaporate the DCM and TFA under reduced pressure. The crude product can then be purified as needed.[12]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Impact of pH on reaction pathways.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification After Thiol-PEG4-Boc Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess Thiol-PEG4-Boc reagent following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound reagent after conjugation?
Removing unreacted PEG reagents is essential for obtaining a pure and well-characterized bioconjugate. Excess reagent can interfere with downstream applications, lead to inaccurate quantification of the conjugate, and potentially cause undesirable side effects in therapeutic applications. Purifying the PEGylated protein or molecule from unreacted components is a necessary step for commercial approval and reliable experimental results.[]
Q2: What are the most common methods for removing small molecule reagents like this compound from my much larger bioconjugate?
Several standard purification techniques are effective for separating the larger bioconjugate from the smaller, unreacted PEG linker. The most widely used methods include:
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It is highly efficient at removing small molecules like excess linkers and hydrolysis byproducts from the larger conjugated protein.[][2]
-
Dialysis: This method involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The smaller, unreacted PEG reagent diffuses out into a larger volume of buffer, while the larger conjugate is retained.[3][4]
-
Ultrafiltration/Diafiltration: Using centrifugal devices or tangential flow filtration (TFF) systems with an appropriate MWCO membrane can efficiently remove small molecules and perform buffer exchange.[5]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their net charge. Since PEGylation can shield surface charges on a protein, IEX can be effective in separating the PEGylated conjugate from the unreacted native protein.[]
Q3: How do I select the most appropriate purification method for my experiment?
The choice of purification method depends on several factors, including the size difference between your conjugate and the reagent, the stability of your biomolecule, the required level of purity, and the scale of your reaction. See the table below for a comparison of common techniques.
Q4: After purification, how do I remove the Boc protecting group from the PEG linker?
The tert-butyloxycarbonyl (Boc) group is an amine-protecting group that is stable under many conditions but can be removed easily using strong acidic conditions.[6] A common method involves treating the purified, Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4][7] Following deprotection, another purification step (like SEC or dialysis) is required to remove the TFA and any cleavage byproducts.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | • Inactive reagents.• Suboptimal reaction pH.• Steric hindrance.• Hydrolysis of activated PEG reagent. | • Use fresh reagents and confirm activation if possible.[8]• For maleimide-thiol chemistry, maintain a pH between 6.5 and 7.5.[9][]• Consider using a longer PEG spacer arm to overcome steric hindrance.[8]• Prepare and use activated PEG reagents immediately to minimize hydrolysis.[8][9] |
| Unreacted PEG Reagent Remains After Purification | • The chosen purification method has insufficient resolution.• The column length or run time was inadequate for separation.• The dialysis membrane MWCO was too large or the dialysis time was too short. | • For SEC: Use a longer column or a resin with a more appropriate fractionation range for your conjugate's size.[2]• For Dialysis: Ensure the MWCO is significantly smaller than your conjugate but large enough for the PEG reagent to pass through. Increase dialysis time or the number of buffer changes.• Consider using an orthogonal method, such as IEX, as a secondary purification step.[] |
| Low Recovery of Conjugate After Purification | • The conjugate is aggregating and precipitating.• The conjugate is non-specifically binding to the chromatography resin or dialysis membrane. | • Optimize buffer conditions (e.g., add co-solvents like DMSO or DMF up to 10-30%).[8][9]• Perform purification at a lower temperature (e.g., 4°C) to reduce aggregation.[9]• For chromatography, try a different type of resin (e.g., one known for low protein binding).• For ultrafiltration, consider using regenerated cellulose filters which can reduce non-specific binding.[11] |
| Conjugate Appears Unstable After Boc Deprotection | • Residual acid (TFA) is denaturing the biomolecule.• The final buffer composition is not optimal for the deprotected conjugate's stability. | • Ensure complete removal of TFA after the deprotection step, for example by co-evaporation with a suitable solvent or thorough buffer exchange.[6]• Perform a final buffer exchange into a storage buffer known to be optimal for your specific biomolecule. |
Data Presentation
Table 1: Comparison of Common Purification Methods for Bioconjugates
| Method | Principle of Separation | Advantages | Disadvantages & Considerations |
| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | • Excellent for removing small molecules.• Relatively gentle conditions preserve protein activity.• Can be used for buffer exchange. | • Limited resolution for molecules of similar size.[2]• Sample dilution occurs.• Can be time-consuming for large sample volumes. |
| Dialysis / Ultrafiltration | Molecular Size (MW Cut-Off) | • Simple and requires minimal specialized equipment.• Gentle on proteins.• Good for buffer exchange. | • Can be very slow (dialysis).• Potential for sample loss due to non-specific binding to the membrane.• Risk of sample dilution (dialysis). |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | • High resolving power.• High sample capacity.• Can separate based on the number of attached PEGs. | • Requires buffer optimization (pH and salt concentration).• PEGylation may shield charges, potentially reducing separation efficiency.[]• May be harsher than SEC, potentially affecting protein stability. |
| Reverse Phase Chromatography (RPC) | Hydrophobicity | • High resolution, capable of separating positional isomers.[] | • Often requires organic solvents and acids which can denature proteins.• More suitable for smaller, robust proteins and peptides. |
Experimental Protocols
Protocol 1: Purification of Conjugate via Size-Exclusion Chromatography (SEC)
This protocol describes a general procedure for removing excess this compound reagent from a protein conjugate using a desalting or SEC column.
Materials:
-
Conjugation reaction mixture
-
SEC or desalting column appropriate for the size of the conjugate
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
-
UV Spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired Elution Buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. Avoid introducing air bubbles. The sample volume should typically not exceed 5% of the total column volume for optimal resolution.
-
Elution: Begin flowing the Elution Buffer through the column. The larger conjugate molecules will travel faster through the column and elute first. The smaller, unreacted this compound reagent will enter the pores of the chromatography resin and elute later.
-
Fraction Collection: Collect fractions of the eluate. If your protein conjugate contains tryptophan or tyrosine residues, you can monitor the elution profile at a UV wavelength of 280 nm. The first major peak corresponds to your purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using an appropriate ultrafiltration device.
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group from the purified conjugate.
Materials:
-
Purified, lyophilized Boc-protected conjugate
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]
-
Cold diethyl ether (for precipitation, optional)
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Dissolution: Dissolve the purified, Boc-protected conjugate in DCM.
-
Acid Addition: Add the TFA/DCM deprotection solution to the dissolved conjugate. A common ratio is 1:1 (v/v) for a final TFA concentration of 50%.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction's progress if possible (e.g., using LC-MS on a small aliquot).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under a gentle stream of nitrogen or by using a rotary evaporator.[3]
-
Purification: The resulting deprotected conjugate must be purified immediately to remove residual acid and byproducts. This is typically achieved by SEC (desalting column) or dialysis into the final desired buffer.[4]
Visualizations
Caption: General workflow from conjugation to the final purified product.
References
Stability issues with Thiol-PEG4-Boc conjugates and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Thiol-PEG4-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
A1: The main stability issues arise from the two functional ends of the molecule: the thiol group and the Boc-protecting group. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, rendering it unreactive for conjugation. The Boc (tert-butyloxycarbonyl) group is labile under acidic conditions, and premature deprotection can lead to unwanted side reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For short-term use, storage at 4°C in a desiccated environment is acceptable. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the Boc group and promote thiol oxidation.
Q3: My thiol-conjugation reaction is showing low yield. What are the possible causes?
A3: Low conjugation yield can be attributed to several factors:
-
Oxidation of the thiol group: Ensure that all buffers are deoxygenated and consider performing the reaction under an inert atmosphere.
-
Hydrolysis of the conjugation partner (e.g., maleimide): If reacting with a maleimide, be aware that the maleimide ring can hydrolyze at pH values above 7.5. Prepare maleimide solutions fresh and perform the conjugation at a pH between 6.5 and 7.5.
-
Incorrect stoichiometry: A 1.5 to 20-fold molar excess of the PEG reagent over the thiol-containing molecule is often recommended to drive the reaction to completion.
-
Presence of competing nucleophiles: Avoid buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT), as they can compete with the target molecule.
Q4: I am observing incomplete Boc deprotection. What can I do?
A4: Incomplete removal of the Boc group is a common issue. To troubleshoot this, you can:
-
Increase the acid concentration: A common method for Boc deprotection is using trifluoroacetic acid (TFA) in dichloromethane (DCM). If you are using a 20% TFA solution, consider increasing it to 50%.
-
Extend the reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Ensure adequate solubility: The conjugate must be fully dissolved in the deprotection solution for the reaction to proceed efficiently.
-
Consider a different acid: In some cases, 4M HCl in dioxane can be an effective alternative to TFA.
Q5: What are common side reactions to be aware of during conjugation and deprotection?
A5: During thiol conjugation (e.g., with a maleimide), a potential side reaction is the reaction of the maleimide with primary amines (like lysine residues) at pH values above 7.5. During Boc deprotection, the tert-butyl cation generated can potentially alkylate electron-rich amino acids like tryptophan and methionine. The use of scavengers, such as triisopropylsilane (TIS), can help to mitigate this.
Troubleshooting Guides
Issue 1: Low or No Thiol Conjugation Efficiency
| Possible Cause | Recommended Solution(s) |
| Oxidation of Thiol Groups | - Degas all buffers thoroughly before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - If applicable, reduce disulfide bonds on the target molecule with a non-thiol reducing agent like TCEP just prior to conjugation. |
| Hydrolysis of Maleimide Partner | - Prepare maleimide-containing solutions fresh in an anhydrous solvent (e.g., DMSO, DMF). - Maintain the reaction pH between 6.5 and 7.5. |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of the PEG reagent to the thiol; a 10-20 fold excess of the PEG reagent is a good starting point. - Ensure the reaction temperature is appropriate (room temperature for 1-4 hours or 4°C overnight are common). |
| Incorrect Buffer Composition | - Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or other thiols. |
Issue 2: Incomplete Boc Deprotection
| Possible Cause | Recommended Solution(s) |
| Insufficient Acid Strength or Concentration | - Increase the concentration of TFA in DCM (e.g., from 20% to 50%). - Consider using a stronger acid system like 4M HCl in 1,4-dioxane. |
| Inadequate Reaction Time | - Monitor the reaction progress closely using TLC or LC-MS. - Extend the reaction time until the starting material is no longer visible. |
| Poor Solubility | - Ensure the Boc-protected conjugate is fully dissolved in the deprotection solvent. If necessary, try a different solvent system. |
| Steric Hindrance | - If steric hindrance is suspected, longer reaction times or gentle heating might be required. Proceed with caution and monitor for side products. |
Quantitative Data on Stability
The stability of PEG-thiol conjugates is influenced by factors such as pH and temperature, primarily due to the potential for hydrolysis of ester linkages within the polymer backbone, if present. The following table provides representative data on the hydrolytic degradation of a PEG-thiol-containing hydrogel system, which can serve as a general guide. Note that the degradation kinetics of a soluble this compound conjugate may differ.
Table 1: Effect of pH and Temperature on the Hydrolytic Degradation of a PEG-Thiol Hydrogel
| pH | Temperature (°C) | Approximate Degradation Half-life (t½) |
| 3.0 | 37 | > 28 days |
| 7.4 | 37 | ~ 28 days |
| 12.0 | 37 | < 7 days |
| 7.4 | 25 | Slower than at 37°C |
| 7.4 | 50 | Faster than at 37°C |
Data adapted from studies on the hydrolytic degradation of PEG-based thiol–norbornene hydrogels. The degradation is primarily due to ester hydrolysis and serves as an illustrative example.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a Thiol-PEG Conjugate by HPLC
This protocol provides a framework for evaluating the stability of a Thiol-PEG conjugate under different conditions over time.
-
Preparation of Stock Solution: Prepare a stock solution of the Thiol-PEG conjugate at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is stable for a short period (e.g., acetonitrile or DMSO).
-
Incubation Conditions:
-
Prepare separate aliquots of the conjugate in different buffer systems (e.g., pH 5.0, 7.4, and 9.0).
-
Incubate these aliquots at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take a sample from each condition.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, acidifying the sample or freezing it immediately at -80°C.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV or mass spectrometry (MS) detection.
-
Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.
-
Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact conjugate at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact conjugate versus time for each condition to determine the degradation rate.
-
Visualizations
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are a key application for this compound linkers. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Validation & Comparative
Characterizing Thiol-PEG4-Boc Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of mass spectrometry for the characterization of Thiol-PEG4-Boc conjugates against alternative analytical techniques, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker widely used in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, comprising a thiol-reactive group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, necessitates rigorous analytical methods to confirm its successful conjugation and purity. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information. However, a multi-faceted analytical approach, incorporating other techniques, provides a more complete picture of the conjugate's characteristics.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required. While mass spectrometry excels in providing molecular weight and structural data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary insights into structure and purity.
| Feature | Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight, Fragmentation Pattern, Purity | Chemical Structure, Functional Group Confirmation | Purity, Quantification, Separation of Impurities |
| Sample Requirement | Low (picomole to femtomole) | High (milligram) | Moderate (microgram) |
| Resolution | High (isotopic resolution possible) | Atomic level | High (for separation of closely related species) |
| Throughput | High | Low | High |
| Quantitative Capability | Semi-quantitative to quantitative (with standards) | Quantitative | Highly quantitative |
| Structural Elucidation | High (with MS/MS) | Very High | Low |
In-Depth Look at Mass Spectrometry
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques for analyzing PEGylated molecules.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is particularly well-suited for analyzing polar and large molecules. It typically produces multiply charged ions, which allows for the analysis of high-mass compounds on instruments with a limited mass-to-charge (m/z) range. ESI can be readily coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures.[1]
-
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is known for its high sensitivity and tolerance to buffers and salts. It generally produces singly charged ions, leading to simpler spectra that are easier to interpret. This technique is often used for the analysis of a wide range of molecules, from small organic compounds to large proteins and polymers.
Expected Mass Spectrometry Data for this compound
For a this compound conjugate, the expected monoisotopic mass is 337.1716 g/mol . In a typical ESI-MS spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 338.1789, as well as adducts with sodium [M+Na]⁺ at m/z 360.1608 and potassium [M+K]⁺ at m/z 376.1348.
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure. The fragmentation of the this compound conjugate is expected to occur along the PEG chain, resulting in a characteristic neutral loss of ethylene glycol units (44.0262 Da). Cleavage of the Boc protecting group (a loss of 100.0524 Da for C5H8O2 or 56.0262 Da for C4H8) is also a prominent fragmentation pathway.
Experimental Protocols
Protocol 1: ESI-MS Analysis of this compound Conjugate
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile and water (1:1, v/v) with 0.1% formic acid, to a final concentration of 10-100 µM.
-
For complex samples, an upfront separation by HPLC is recommended.
-
-
Instrument Setup (Example for a Q-TOF instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum.
-
For structural confirmation, perform MS/MS analysis by selecting the precursor ion of interest (e.g., [M+H]⁺) and applying collision-induced dissociation (CID).
-
Protocol 2: ¹H NMR Spectroscopy of this compound Conjugate
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in an NMR tube.
-
-
Instrument Setup (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation.
-
Integrate the signals and assign the characteristic peaks. Key expected signals include:
-
A singlet around 1.45 ppm corresponding to the nine protons of the Boc group.
-
A multiplet around 3.6 ppm corresponding to the sixteen protons of the PEG chain.
-
Signals corresponding to the thiol end-group and any conjugated moiety.
-
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the typical workflow for characterizing a this compound conjugate.
Caption: Workflow for the characterization of this compound conjugates.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Thiol-PEG4-Boc Labeled Proteins
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of novel therapeutics and research tools. The process of labeling proteins with moieties like Thiol-PEG4-Boc, a heterobifunctional linker containing a thiol-reactive group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, requires robust analytical methods to confirm successful conjugation and quantify the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative analysis. This guide provides an objective comparison of HPLC methods with other analytical techniques for the purity assessment of this compound labeled proteins, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of an analytical method for determining the purity of this compound labeled proteins depends on several factors, including the nature of potential impurities (e.g., unreacted protein, free PEG linker, aggregated protein), the desired level of detail (e.g., simple purity assessment vs. identification of byproducts), and the available instrumentation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) are the most prevalent HPLC methods for this application.
| Technique | Principle | Advantages for this compound Labeled Protein Analysis | Disadvantages | Typical Purity Specification |
| RP-HPLC with UV Detection | Separation based on the hydrophobicity of the protein and the attached PEG chain.[1][2] | High resolution allows for the separation of the labeled protein from the unlabeled protein and other impurities.[1] It can also potentially separate proteins with different degrees of PEGylation. | The use of organic solvents and high temperatures can sometimes lead to protein denaturation.[3] The PEG moiety can cause peak broadening.[4] | >95% |
| SEC-HPLC with UV or RI Detection | Separation based on the hydrodynamic radius (size) of the molecules in solution.[][6] | A non-denaturing method that is excellent for separating the larger PEGylated protein from the smaller, unreacted protein and free PEG linker.[7][8] It is also effective in detecting high molecular weight aggregates. | May not resolve proteins with different, low numbers of PEG chains as effectively as RP-HPLC.[9] Co-elution of the free PEG and the PEGylated protein can sometimes occur, depending on the size of the PEG.[9] | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of HPLC with the mass identification power of mass spectrometry.[10] | Provides molecular weight information, confirming the successful conjugation of the this compound linker and identifying the degree of PEGylation.[11] Highly sensitive and specific. | More complex and expensive instrumentation. Quantification can be less straightforward than with UV detection.[12] | >98% (with identification of species) |
| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation of proteins based on their molecular weight in a gel matrix under denaturing conditions. | A simple, widely available, and cost-effective method for visualizing the increase in molecular weight upon PEGylation.[13] | Low resolution, making it difficult to resolve species with small differences in PEGylation. Provides semi-quantitative results at best.[14] | Visual confirmation of shift |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of the molecules in a capillary under the influence of an electric field.[] | High separation efficiency and resolution. Requires very small sample volumes. | Can be more technically challenging to set up and run compared to HPLC. Sensitivity might be lower for some applications. | >95% |
Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol outlines a general procedure for the conjugation of this compound to a protein with accessible cysteine residues.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine)
-
This compound linker
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cut-off
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound linker to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.[15]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound linker. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted linker and quenching reagent by size exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size, 300 Å pore size)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
This compound labeled protein sample from Protocol 1
Procedure:
-
Sample Preparation:
-
Dilute the purified labeled protein sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45-60°C (higher temperatures can improve peak shape for PEGylated proteins)[1]
-
Detection Wavelength: 220 nm or 280 nm
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-65% B (linear gradient)
-
25-30 min: 65-90% B (linear gradient for column wash)
-
30-35 min: 90% B (hold for wash)
-
35-40 min: 90-20% B (return to initial conditions)
-
40-45 min: 20% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound labeled protein by dividing the peak area of the main product by the total peak area of all components and multiplying by 100. The labeled protein is expected to have a longer retention time than the unlabeled protein due to the increased hydrophobicity from the Boc group and PEG chain.
-
Visualizations
Caption: Experimental workflow for labeling and purity analysis.
Caption: this compound labeling reaction schematic.
Caption: Relationship of analytical methods for purity assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Separation methods for food protein purification and analysis [explorationpub.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Thiol-PEG4-Boc vs. Thiol-PEG3-acid for bioconjugation
A Comparative Guide to Thiol-PEG4-Boc and Thiol-PEG3-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design and synthesis of effective bioconjugates. Heterobifunctional polyethylene glycol (PEG) linkers are widely utilized to connect biomolecules to drugs, surfaces, or other moieties, owing to their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of two commonly used thiol-reactive PEG linkers: this compound and Thiol-PEG3-acid.
Introduction to the Linkers
Thiol-PEG3-acid is a heterobifunctional linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a three-unit polyethylene glycol spacer.[1] This structure allows for direct and sequential conjugation strategies. The thiol group readily reacts with maleimides or can be used for immobilization on gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2]
This compound is a heterobifunctional linker that contains a terminal thiol (-SH) group and a tert-butyloxycarbonyl (Boc)-protected amine group, separated by a four-unit PEG spacer. The Boc protecting group provides an orthogonal handle for multi-step conjugations.[3] It is stable under various conditions but can be easily removed with mild acid to reveal a primary amine, which can then be used for subsequent reactions.[4]
Physicochemical and Performance Comparison
The choice between these two linkers depends on the specific requirements of the bioconjugation strategy, including the desired reaction workflow, the nature of the molecules to be conjugated, and the properties of the final conjugate.
| Property | This compound | Thiol-PEG3-acid | Data Summary |
| Molecular Weight | ~338.46 g/mol | ~238.3 g/mol [5] | This compound is larger due to the additional PEG unit and the Boc protecting group. |
| PEG Spacer Length | 4 ethylene glycol units | 3 ethylene glycol units[1] | The longer PEG chain in this compound can offer slightly better solubility and reduced steric hindrance in some applications.[1][6] |
| Reactive Groups | Thiol (-SH), Boc-protected Amine (-NHBoc) | Thiol (-SH), Carboxylic Acid (-COOH)[7] | This compound requires a deprotection step to reveal the amine, allowing for a more controlled, stepwise synthesis.[3] Thiol-PEG3-acid allows for direct activation and coupling of the carboxylic acid.[2] |
| Conjugation Workflow | Multi-step: 1. Thiol reaction 2. Boc deprotection 3. Amine reaction | Two-step: 1. Thiol reaction 2. Carboxylic acid activation and reaction | The workflow for this compound is longer due to the deprotection step, which may impact overall yield. |
| Solubility | High in aqueous and organic solvents | High in aqueous and organic solvents[7] | Both linkers benefit from the hydrophilic PEG spacer. The slightly longer PEG chain of this compound may offer a marginal improvement in the solubility of the final conjugate.[1] |
| Stability of Conjugate | Thioether bond (stable), Amide bond (stable) | Thioether bond (stable), Amide bond (stable) | The stability of the final conjugate is primarily determined by the thioether and amide bonds, which are generally stable under physiological conditions.[8][] However, the stability of the thioether bond formed with a maleimide can be subject to retro-Michael reactions.[10][11] |
Experimental Workflows
The selection of the linker dictates the experimental workflow. Below are diagrams illustrating the conjugation processes for both linkers.
Caption: Multi-step conjugation workflow using this compound.
Caption: Two-step conjugation workflow using Thiol-PEG3-acid.
Logical Decision Pathway
The choice between this compound and Thiol-PEG3-acid is contingent on the strategic goals of the bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-PEG3-acid, 1347750-82-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. search.library.ucla.edu [search.library.ucla.edu]
A Comparative Guide to Heterobifunctional Linkers: Thiol-PEG4-Boc in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's chemical properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Thiol-PEG4-Boc with other commonly employed heterobifunctional linkers, supported by a summary of performance data and detailed experimental methodologies.
This compound is a versatile, PEG-based heterobifunctional linker that offers a strategic advantage in multi-step conjugation processes.[1][2][3] It incorporates a thiol group for reaction with moieties like maleimides and a Boc-protected amine, which allows for controlled, sequential conjugation after deprotection.[4][5] The integrated polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, a crucial factor for biological applications.[6][7]
Comparison with Other Heterobifunctional Linkers
The landscape of bioconjugation is populated with a variety of linkers, each with distinct reactive ends and characteristics. Commonly used alternatives to this compound include maleimide-based linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and MAL-PEG-NHS esters, as well as linkers designed for "click chemistry."[8][9][10]
Key Differences in Reactivity and Application:
-
This compound: This linker's thiol group readily reacts with maleimides, vinyl sulfones, and other thiol-reactive groups.[6] The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxyl group or an activated ester.[5] This two-step activation process offers a high degree of control over the conjugation strategy.
-
SMCC and Sulfo-SMCC: These are classic examples of amine-to-thiol crosslinkers, featuring an NHS ester that reacts with primary amines and a maleimide group that targets sulfhydryl groups.[9][11] The cyclohexane ring in SMCC provides some stability to the maleimide group.[9] However, the thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation, which is a significant concern in the development of stable ADCs.[9][12][13]
-
MAL-PEG-NHS Esters: These linkers combine the thiol-reactive maleimide group with an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a PEG spacer.[10][14][15] Similar to SMCC, they are used for amine-to-thiol conjugation. The PEG spacer improves water solubility compared to the more hydrophobic SMCC.[10] However, they share the same potential instability issue of the maleimide-thiol linkage.[12][13]
-
Click Chemistry Linkers: Linkers such as those containing azide or alkyne groups offer bioorthogonal reactivity, meaning they react specifically and efficiently with their counterparts without interfering with biological functional groups.[4][8][16] This approach provides high specificity and stable triazole linkages.[8]
Performance Data Summary
The choice of linker significantly impacts the performance of the final bioconjugate. Key parameters for comparison include conjugation efficiency, stability of the linkage, and the overall hydrophilicity of the conjugate.
| Linker Type | Reactive Groups | Linkage Formed | Key Advantages | Key Disadvantages |
| This compound | Thiol, Boc-protected Amine | Thioether, Amide (after deprotection) | Controlled, sequential conjugation; PEG spacer enhances solubility.[4][5][6] | Requires a deprotection step for the amine group. |
| SMCC / Sulfo-SMCC | NHS Ester, Maleimide | Amide, Thioether | Well-established chemistry; readily available.[8][9][11] | Potential for retro-Michael reaction leading to instability; SMCC is hydrophobic.[9][12] |
| MAL-PEG-NHS Ester | NHS Ester, Maleimide | Amide, Thioether | PEG spacer improves solubility over SMCC.[10] | Susceptible to retro-Michael reaction, leading to potential instability.[12][13] |
| Click Chemistry Linkers (e.g., Azide-PEG-NHS) | NHS Ester, Azide | Amide, Triazole | High specificity and efficiency; highly stable linkage.[8] | May require a copper catalyst, which can be cytotoxic.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: General Two-Step Conjugation using this compound
Objective: To conjugate a protein (Molecule A, containing a maleimide group) to a small molecule (Molecule B, containing a carboxylic acid).
Materials:
-
This compound
-
Maleimide-activated Molecule A
-
Molecule B with a carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Deprotection solution (e.g., Trifluoroacetic acid in Dichloromethane)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction of this compound with Molecule A:
-
Dissolve maleimide-activated Molecule A in Conjugation Buffer.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the Molecule A solution in a 5- to 20-fold molar excess.
-
Incubate for 1-2 hours at room temperature.
-
Purify the resulting Molecule A-PEG4-Boc conjugate to remove excess linker.
-
-
Boc Deprotection:
-
Lyophilize the purified Molecule A-PEG4-Boc.
-
Resuspend in the deprotection solution and incubate for 30-60 minutes at room temperature.
-
Remove the deprotection solution under vacuum.
-
-
Activation of Molecule B:
-
Dissolve Molecule B in an appropriate buffer.
-
Add EDC and Sulfo-NHS to activate the carboxylic acid group.
-
-
Conjugation of Deprotected Linker with Activated Molecule B:
-
Resuspend the deprotected Molecule A-PEG4-NH2 in a suitable buffer.
-
Add the activated Molecule B to the Molecule A-PEG4-NH2 solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction.
-
Purify the final conjugate Molecule A-PEG4-Molecule B using an appropriate chromatography method.
-
Protocol 2: One-Step Conjugation using MAL-PEG-NHS Ester
Objective: To conjugate a protein with primary amines (Molecule A) to a protein with a free thiol (Molecule B).
Materials:
-
MAL-PEG-NHS Ester
-
Molecule A (amine-containing)
-
Molecule B (thiol-containing)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve Molecule A and Molecule B in the Conjugation Buffer.
-
Immediately before use, dissolve the MAL-PEG-NHS Ester in a dry, water-miscible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the MAL-PEG-NHS Ester solution to the Molecule A solution.
-
Incubate for 1-2 hours at room temperature to allow the NHS ester to react with the amines on Molecule A.
-
Add the thiol-containing Molecule B to the reaction mixture.
-
Incubate for an additional 1-2 hours at room temperature to allow the maleimide to react with the thiol group on Molecule B.
-
-
Purification:
-
Purify the final conjugate Molecule A-PEG-Molecule B using size-exclusion chromatography to remove excess linker and unreacted molecules.
-
Visualizing the Workflow and Structures
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the structures of the linkers and a typical bioconjugation workflow.
Caption: Chemical structures of common heterobifunctional linkers.
Caption: A typical experimental workflow for a two-step bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. Thiol-PEG4-acid, 749247-06-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. nbinno.com [nbinno.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
Beyond the Standard: A Comparative Guide to Thiol-PEG4-Boc Alternatives in PROTAC Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While Thiol-PEG4-Boc has served as a reliable workhorse, the expanding universe of PROTAC design necessitates a deeper understanding of alternative linkers that offer distinct advantages in modulating potency, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of prevalent alternatives to this compound, supported by experimental data, detailed protocols, and visual representations of key biological and experimental workflows. Our aim is to empower researchers to make informed decisions in the rational design of next-generation protein degraders.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, highlighting the impact of different linker compositions on PROTAC performance.
Table 1: Alkyl and PEG Linker Comparison for BTK Degradation
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG (≥4 units) | BTK | CRBN | 1 - 40 | >85 | [1] |
| Short PEG (2 units) | BTK | CRBN | Impaired Potency | - | [1] |
| Alkyl (21 atoms) | TBK1 | Undisclosed | 3 | 96 | [1][2] |
| Alkyl (29 atoms) | TBK1 | Undisclosed | 292 | 76 | [1][2] |
Table 2: Impact of Linker Rigidity on BRD4 Degradation
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Observations |
| Flexible PEG4 | BRD4 | VHL | Optimal Potency | >90 | Demonstrates a clear structure-activity relationship where PEG4 is optimal.[3] |
| Rigid Piperazine/Piperidine | Various | Various | - | - | Can improve metabolic stability and pre-organize the PROTAC for ternary complex formation.[4] |
| Alkyne/Triazole | Various | Various | - | - | Offers metabolic stability and is synthetically accessible via "click chemistry".[4] |
Signaling Pathway and Experimental Workflow Visualizations
Understanding the PROTAC mechanism of action and the experimental steps involved in its evaluation is crucial for rational design and interpretation of results.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: A typical experimental workflow for the synthesis, characterization, and biological evaluation of PROTACs with different linkers.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[5][6][7]
Materials:
-
Human cancer cell line expressing the protein of interest (POI).
-
PROTAC compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][8]
Materials:
-
Cancer cell line of interest.
-
PROTAC compound and controls.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in an opaque-walled 96-well plate at an optimal density and incubate overnight.
-
Add serial dilutions of the PROTAC compound to the wells, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Record the luminescence using a plate reader.
-
Plot the luminescent signal against the PROTAC concentration and normalize the data to the vehicle control to calculate the IC50 value.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[9][10]
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Dodecane.
-
Lecithin.
-
Test PROTAC compounds.
-
LC-MS/MS system for analysis.
Procedure:
-
Membrane Preparation:
-
Prepare a 1% lecithin in dodecane solution.
-
Coat the filter of the donor plate with the lecithin solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Prepare donor solutions of the test PROTACs in PBS.
-
-
Permeability Assay:
-
Place the donor plate on top of the acceptor plate.
-
Add the donor solutions to the donor plate wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
-
Conclusion
The rational design of PROTACs is a multifactorial challenge where the linker plays a pivotal role. Moving beyond the standard this compound linker opens up a vast chemical space to fine-tune the properties of these powerful therapeutic agents. By systematically evaluating alternatives such as alkyl chains of varying lengths, and rigid linkers incorporating cyclic or unsaturated moieties, researchers can optimize PROTACs for enhanced cell permeability, improved metabolic stability, and ultimately, superior degradation efficacy. The experimental protocols and comparative data presented in this guide serve as a foundational resource for the informed selection and design of next-generation PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Analysis of Thiol-PEG4-Boc and its Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, PROTACs, and other targeted therapeutic agents, the Thiol-PEG4-Boc linker is a valuable tool. Its heterobifunctional nature, possessing a nucleophilic thiol group and a protected amine, allows for the sequential and controlled conjugation of different molecular entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for verifying the structure of this linker and for confirming the successful formation of its conjugates.
This guide provides a comprehensive comparison of the NMR analysis of this compound with its conjugated forms and other alternative PEG linkers. Detailed experimental protocols and quantitative data are presented to facilitate the unambiguous characterization of these important molecules.
NMR Characterization of this compound
The structural integrity of the this compound linker can be readily confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are summarized below. These values are predicted based on the analysis of structurally related compounds, including α-amine-ω-thiol PEG and various Boc-protected PEG derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc Group | |||
| t-butyl protons (-C(CH₃)₃) | ~1.44 (s, 9H) | ~28.5 | A characteristic sharp singlet in ¹H NMR. |
| Quaternary carbon (-C(CH₃)₃) | - | ~79.0 | |
| Carbonyl carbon (-C=O) | - | ~156.0 | |
| PEG4 Backbone | |||
| Methylene protons (-CH₂CH₂O-) | ~3.65 (m, 16H) | ~70.5 | A complex multiplet, often appearing as a broad singlet, representing the repeating ethylene glycol units. |
| Amine End | |||
| Methylene adjacent to NH (-CH₂-NHBoc) | ~3.30 (t, 2H) | ~40.5 | |
| Thiol End | |||
| Methylene adjacent to thiol (-CH₂-SH) | ~2.70 (t, 2H) | ~24.0 | |
| Thiol proton (-SH) | ~1.55 (t, 1H) | - | The chemical shift and multiplicity can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange. |
Monitoring Conjugation Reactions by NMR
A primary application of this compound is its conjugation to other molecules, commonly through the reaction of its thiol group with an electrophile, such as a maleimide. NMR spectroscopy is a powerful tool for monitoring the progress of these reactions in real-time.
A hallmark of a successful thiol-maleimide conjugation is the disappearance of the characteristic singlet peak of the maleimide protons, typically found around 6.7-7.0 ppm in the ¹H NMR spectrum.[1][2][3] Concurrently, new signals corresponding to the protons of the newly formed thiosuccinimide ring will appear in the upfield region of the spectrum.
Table 2: ¹H NMR Spectral Changes Upon Thiol-Maleimide Conjugation
| Species | Key ¹H NMR Signal (ppm) | Observation Upon Conjugation |
| Maleimide | ~6.7-7.0 (s, 2H) | Disappears |
| This compound (-SH) | ~1.55 (t, 1H) | Disappears |
| Thiosuccinimide Product | ~2.8-4.2 (new multiplets) | Appears |
The integration of the disappearing maleimide peak relative to a stable internal standard or a non-reacting peak in the starting material can be used to quantify the reaction conversion over time.
Comparison with Alternative Thiol-Reactive PEG Linkers
While this compound is a versatile linker, several alternatives with different reactive groups and functionalities are available. The choice of linker can be influenced by factors such as reaction kinetics, stability of the resulting conjugate, and the specific functional groups present on the molecule to be conjugated. NMR spectroscopy can be used to distinguish between these linkers and their respective conjugates.
Table 3: Comparison of ¹H NMR Characteristics of Thiol-Reactive PEG Linkers and their Conjugates
| Linker Type | Reactive Group | Characteristic ¹H NMR Signal (ppm) | Conjugate-Specific ¹H NMR Signal (ppm) | Notes |
| Thiol-PEG-Maleimide | Maleimide | ~6.7-7.0 (s, 2H) | ~2.8-4.2 (m) | The disappearance of the maleimide singlet is a clear indicator of reaction.[1][2][3] |
| Thiol-PEG-Vinyl Sulfone | Vinyl Sulfone | ~6.0-6.8 (m, 3H) | Appearance of new signals for the thioether product. | The complex multiplet of the vinyl group is replaced by signals of the saturated thioether. |
| Thiol-PEG-Iodoacetamide | Iodoacetamide | ~3.8 (s, 2H) | Appearance of new signals for the thioether product. | The singlet of the iodo-methylene group is replaced by a new signal for the methylene adjacent to the sulfur. |
| Thiol-PEG-(o-nitro)benzyl | Photolabile protecting group | Aromatic signals (~7.5-8.2) | Disappearance of aromatic signals upon photolysis. | NMR can be used to monitor the deprotection of the thiol group. |
Experimental Protocols
General NMR Sample Preparation
-
Dissolve 5-10 mg of the analyte (this compound or its conjugate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
Monitoring a Thiol-Maleimide Conjugation Reaction by ¹H NMR
-
Dissolve the maleimide-functionalized molecule in a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a stoichiometric amount of this compound to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals to monitor the disappearance of the maleimide proton signal and the appearance of the product signals.
Visualizing the Molecular Structures and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the general workflow for a thiol-maleimide conjugation reaction.
Caption: Structure of this compound.
Caption: Thiol-Maleimide Conjugation Workflow.
References
Assessing the stability of the thioether bond in Thiol-PEG4-Boc conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of stable and effective bioconjugates. This guide provides an objective comparison of the stability of the thioether bond, particularly in the context of Thiol-PEG4-Boc and similar conjugates, with other common linkage chemistries. Experimental data and detailed protocols are presented to support the assessment of conjugate stability.
The thioether bond is a popular choice for bioconjugation, often formed through the reaction of a thiol group (from a cysteine residue on a protein or a thiol-containing linker) with an electrophile, such as a maleimide. While generally considered stable, the thiosuccinimide linkage resulting from a maleimide-thiol reaction can exhibit instability, particularly in the physiological environment.
Understanding Thioether Bond Instability
The primary mechanism of instability for thioether bonds derived from maleimide-thiol conjugation is the retro-Michael reaction. This reaction is a reversible process that can lead to the deconjugation of the payload from the biomolecule, especially in the presence of endogenous thiols like glutathione, which is abundant in plasma.[1] Several strategies have been developed to mitigate this instability, including the hydrolysis of the succinimide ring to the more stable succinamic acid form and the development of next-generation maleimides.[1]
Comparative Stability of Different Linkages
The stability of a bioconjugate is typically evaluated by incubating it in human plasma or in the presence of a high concentration of thiols and monitoring the percentage of the intact conjugate over time. The following table summarizes quantitative data from various studies, comparing the stability of conventional thioether bonds with other linker technologies.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | Susceptible to retro-Michael reaction, leading to significant deconjugation.[1] |
| Conventional Maleimide (Thioether) | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | 33-65% | Demonstrates variable stability with substantial deconjugation.[1] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Offers significantly improved plasma stability compared to conventional maleimides.[1] |
| Thioether (from Thiol-ene reaction) | ADC in human plasma | 7 days | >90% | Provides high stability in plasma.[1] |
| Phenyloxadiazole Sulfone Linker | Trastuzumab Conjugate in human plasma | 72 hours | ~100% | Showed improved stability compared to maleimide conjugates at labile sites.[2] |
| Maleimide Linker (at a stable site) | Trastuzumab Conjugate (LC-V205C) in human plasma | 72 hours | ~80% | Demonstrates that the conjugation site impacts stability.[2] |
| Maleimide Linker (at a labile site) | Trastuzumab Conjugate (Fc-S396C) in human plasma | 72 hours | ~20% | Highlights the significant influence of the local chemical environment on stability.[2] |
Experimental Protocol: Assessing Conjugate Stability in Human Plasma
This protocol outlines a general method for evaluating the stability of a thioether-linked bioconjugate, such as a this compound conjugate, in human plasma.
1. Materials:
-
Bioconjugate of interest
-
Human plasma (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide in DMSO)
-
Analytical instruments: HPLC or LC-MS system
2. Procedure:
-
Preparation of Conjugate Stock Solution: Prepare a stock solution of the bioconjugate in PBS at a known concentration.
-
Incubation:
-
Add the bioconjugate stock solution to pre-warmed human plasma to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C in a humidified incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and 7 days), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding a molar excess of N-ethylmaleimide to cap any free thiols and prevent further reaction.
-
-
Sample Preparation for Analysis:
-
Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the conjugate and its potential degradation products.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS.
-
Quantify the peak area corresponding to the intact conjugate at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate.
-
Visualizing Experimental Workflow and Decision Making
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for assessing conjugate stability and a decision tree for selecting an appropriate linker based on stability requirements.
Caption: Workflow for Assessing Bioconjugate Stability in Plasma.
Caption: Decision Tree for Linker Selection Based on Stability.
References
Validating the Functional Activity of Thiol-PEG4-Boc Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of bioconjugate activity is a critical step in the development of novel therapeutics and research tools. The choice of linker, such as Thiol-PEG4-Boc, can significantly influence the stability, efficacy, and pharmacokinetic properties of a bioconjugate. This guide provides an objective comparison of key functional assays used to validate the activity of bioconjugates, with a focus on those incorporating this compound and other thiol-reactive linkers. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to inform rational bioconjugate design and evaluation.
This compound is a heterobifunctional linker featuring a thiol group for conjugation to thiol-reactive moieties (e.g., maleimides) and a Boc-protected amine, connected by a tetraethylene glycol (PEG4) spacer. The PEG spacer enhances hydrophilicity, which can improve solubility and reduce aggregation of the resulting bioconjugate.[1] This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[2]
Comparative Performance of Thiol-Reactive Linkers
The functional performance of a bioconjugate is intrinsically linked to the chemical nature of the linker. Below is a summary of quantitative data from various studies, offering a comparative perspective on the performance of different thiol-reactive linkers in key functional assays. It is important to note that direct head-to-head comparisons with identical biomolecules and payloads are limited in publicly available literature; therefore, this data should be considered representative for each linker class.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Chemistries
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Observation |
| Thiol-Maleimide (Non-cleavable) | PBD | Target-Positive Cancer Cells | Single-digit pM | Demonstrates potent cytotoxicity.[3] |
| Thiol-Maleimide (Cleavable) | MMAE | HER2+ (SK-BR-3) | ~100-200 pM | Highly potent, with efficacy dependent on payload release. |
| Maleamic Methyl Ester (Thiol-reactive) | MMAE | HER2+ (BT-474) | Potent activity | Designed for enhanced stability compared to traditional maleimides.[4] |
| Thiovinylketone (Thiol-cleavable) | Ciprofloxacin | Bacterial Cells | Effective | Novel linker demonstrating thiol-responsive drug release.[5] |
Table 2: Stability of Thiol-Reactive Linkages in Plasma
| Linker Type | Incubation Conditions | Percent Intact Conjugate | Key Observation |
| Thiol-Maleimide | Mouse Serum, 7 days | ~50-60% | Susceptible to retro-Michael deconjugation.[3] |
| N-Phenyl Maleimide | Mouse Serum, 7 days | Significantly higher than standard maleimide | Reduced retro-Michael deconjugation.[3] |
| Mono-sulfone-PEG | 1 mM Glutathione, 7 days | >90% | More stable than maleimide-PEG adducts.[6] |
| Thiazine Linker | Glutathione | >20x less susceptible to adduct formation | Enhanced stability compared to standard thioether conjugates.[7] |
Table 3: Impact of PEG Linker Length on PROTAC Activity
| Target Protein | Linker | DC50 (nM) | Dmax (%) | Key Observation |
| BRD4 | Amino-PEG11-CH2COOH | Low nM | >90% | Longer PEG linker showed superior performance in this system.[8] |
| TBK1 | PEG Linker (<12 atoms) | No apparent activity | N/A | Shorter linkers were ineffective.[] |
| TBK1 | PEG Linker (>12 atoms) | Effective degradation | High | Longer linkers enabled robust degradation.[] |
| ERα | 16-atom PEG Linker | More potent | High | Optimal linker length identified for maximal degradation.[10] |
Key Functional Assays and Experimental Protocols
A comprehensive evaluation of a this compound bioconjugate involves a series of in vitro assays to characterize its biological activity, stability, and mechanism of action.
Cytotoxicity Assay
This assay determines the potency of a bioconjugate, such as an ADC or a cytotoxic PROTAC, in killing target cells.
Experimental Protocol:
-
Cell Plating: Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[11]
-
Bioconjugate Treatment: Prepare serial dilutions of the this compound bioconjugate, a relevant control bioconjugate with a different linker, and the free payload in complete cell culture medium.
-
Incubation: Add the diluted compounds to the cells and incubate for a period relevant to the expected biological effect (e.g., 72-96 hours).[12]
-
Viability Measurement: Assess cell viability using a commercially available kit, such as those based on tetrazolium reduction (MTT) or ATP measurement (e.g., CellTiter-Glo®).[13]
-
Data Analysis: Plot the percentage of viable cells against the bioconjugate concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Serum Stability Assay
This assay assesses the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity.
Experimental Protocol:
-
Incubation: Incubate the this compound bioconjugate in human or mouse plasma at 37°C.[]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: For ADCs, the conjugate can be isolated from the plasma using immunoaffinity capture (e.g., Protein A beads).[7]
-
Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and any released payload over time.[15][16] This can be used to determine the loss of the drug-to-antibody ratio (DAR) over time for ADCs.[]
-
Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability profile.
Internalization Assay
This assay confirms that the bioconjugate is internalized by target cells, a prerequisite for the intracellular release of payloads.
Experimental Protocol:
-
Labeling: Label the bioconjugate with a pH-sensitive fluorescent dye or use a system like the Incucyte® FabFluor-pH Antibody Labeling Reagents.[2][17]
-
Cell Treatment: Treat target cells with the fluorescently labeled bioconjugate over a time course (e.g., 0, 2, 6, 24 hours).[10]
-
Imaging and Analysis: Measure the fluorescence intensity within the cells using flow cytometry or a live-cell analysis system.[10][17] An increase in intracellular fluorescence over time indicates internalization. For some assays, un-internalized antibody on the cell surface is removed by a brief wash with an acidic buffer or enzymatic treatment before analysis.[18]
-
Data Analysis: Quantify the fluorescence signal per cell or per well to determine the rate and extent of internalization.
Bystander Killing Assay
This assay evaluates the ability of the payload released from target cells to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.[19]
Experimental Protocol (Co-culture Method):
-
Cell Labeling: Label the antigen-negative (bystander) cell line with a fluorescent protein (e.g., GFP) to distinguish it from the antigen-positive cell line.[20]
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in a monoculture.[20]
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Use a high-content imaging system or flow cytometer to quantify the viability of the fluorescently labeled antigen-negative cells.[20]
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a treated monoculture of antigen-negative cells indicates a bystander effect.[13]
Application in PROTACs: Mechanism of Action
This compound is frequently used in the synthesis of PROTACs. The linker's role is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation [mdpi.com]
- 4. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. enovatia.com [enovatia.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Critical Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
A deep dive into how the length of polyethylene glycol (PEG) linkers dictates the potency and effectiveness of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols for researchers in drug discovery.
The design of a successful PROTAC—a molecule engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins—is a delicate balancing act. A critical component in this molecular architecture is the linker, which bridges the gap between a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase. Among the various linker types, polyethylene glycol (PEG) has gained prominence due to its hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how PEG linker length influences PROTAC efficacy, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The Linker's Role: More Than Just a Spacer
The linker is far from a passive component; its length and composition profoundly influence a PROTAC's properties, including its solubility, cell permeability, and, most importantly, its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] An improperly sized linker can lead to suboptimal outcomes:
-
Too short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[5][6]
-
Too long: An excessively long linker can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination of the target protein.[5][6] This increased flexibility can also introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[7][8]
Therefore, the systematic optimization of linker length is a cornerstone of rational PROTAC design.[1][5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1][9] Empirical testing of a series of PROTACs with different linker lengths is crucial to identify the "sweet spot" for maximal degradation.[5][6] The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | PEG/Alkyl | 10-12 | Effective | - | [10] |
| BRD4 | CRBN | Piperazine-based | 13-15 | Effective | - | [10] |
| BRD4 | CRBN | Piperazine-based | >15 | Not Tolerated | - | [10] |
| Estrogen Receptor α (ERα) | - | Alkyl/Ether | < 12 | No Degradation | - | [6] |
| Estrogen Receptor α (ERα) | - | Alkyl/Ether | 12 | Effective | - | [6] |
| Estrogen Receptor α (ERα) | - | Alkyl/Ether | 16 | Optimal | - | [9][11] |
| Estrogen Receptor α (ERα) | - | Alkyl/Ether | > 12 | Less Effective | - | [6] |
| Tank-binding kinase 1 (TBK1) | - | - | < 12 | No Degradation | - | [9][11] |
| Tank-binding kinase 1 (TBK1) | - | - | 21 | Most Potent | - | [9][11] |
| B-cell lymphoma 2 (Bcl-2) | VHL | PEG | 4 | 2.5 µM | ~55 | |
| B-cell lymphoma 2 (Bcl-2) | VHL | PEG | 8 | 0.8 µM | ~70 | |
| B-cell lymphoma 2 (Bcl-2) | VHL | PEG | 12 | 1.2 µM | ~65 |
Note: The data presented is a synthesis from multiple sources and may involve different experimental conditions. Direct comparison across different studies should be made with caution.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the influence of linker length on ternary complex formation.
Figure 1. Mechanism of Action for a PROTAC.
Figure 2. A typical experimental workflow for evaluating PROTAC efficacy.
Figure 3. Impact of PEG linker length on ternary complex formation.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed methodologies are essential. Below are protocols for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used to normalize the target protein levels.
Cell Viability Assays (MTT or CellTiter-Glo®)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).[6]
-
Reagent Addition:
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.[6]
Ternary Complex Formation Assay (TR-FRET)
-
Reagent Preparation: Prepare the assay components, including the purified target protein, E3 ligase complex (e.g., Cereblon-DDB1), and a fluorescently labeled tracer that binds to the E3 ligase.
-
Assay Plate Setup: In a suitable microplate, add the PROTAC at various concentrations, the E3 ligase complex, and the target protein.
-
Incubation: Incubate the plate to allow for the formation of the ternary complex.
-
Detection: Add the fluorescent tracer and an appropriate antibody for time-resolved fluorescence resonance energy transfer (TR-FRET) detection (e.g., a labeled anti-tag antibody).
-
Signal Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy, with a direct impact on the formation and stability of the ternary complex, and consequently, the extent of target protein degradation. The experimental data underscores that a "one-size-fits-all" approach to linker design is not viable. Instead, a systematic evaluation of a library of PROTACs with varying PEG linker lengths is essential for identifying the optimal candidate for a given target and E3 ligase pair. By employing rigorous experimental protocols, researchers can rationally design and develop next-generation PROTACs with enhanced potency and selectivity for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Site-Specific Conjugation: Validating Thiol-PEG4-Boc and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and controlled covalent attachment of molecules to proteins is paramount for creating effective targeted therapeutics, diagnostics, and research tools. Site-specific conjugation ensures a homogeneous product with a defined stoichiometry and preserves the biological activity of the protein. Thiol-PEG4-Boc is a heterobifunctional linker increasingly utilized in this field, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with other common site-specific conjugation methods, supported by experimental data and detailed protocols for validation.
This guide will delve into the performance of this compound and compare it against three widely used alternatives: traditional maleimide-based conjugation, copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC), and enzymatic ligation using Sortase A. We will examine key performance indicators such as conjugation efficiency, stability of the resulting linkage, and specificity.
Performance Comparison of Site-Specific Conjugation Chemistries
The choice of a conjugation strategy depends on several factors, including the availability of reactive sites on the protein, the desired stability of the conjugate, and the reaction conditions required. The following table summarizes the key features of this compound and its alternatives.
| Feature | This compound (Thiol-Reactive) | Maleimide Chemistry | Copper-Free Click Chemistry (SPAAC) | Sortase A-Mediated Ligation |
| Specificity | High: Specific for thiol groups (e.g., cysteine residues). | High: Specific for thiol groups.[] | High: Bioorthogonal reaction between a cyclooctyne and an azide.[] | Very High: Recognizes a specific peptide sequence (LPXTG).[3] |
| Reaction Kinetics | Fast | Fast (~1000 M⁻¹s⁻¹) | Extremely Fast (~10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne)[4] | Slower, enzyme-catalyzed |
| Reaction Conditions | Mild, aqueous buffers (pH 6.5-7.5) | Mild, aqueous buffers (pH 6.5-7.5)[5] | Mild, aqueous buffers (pH 4-9) | Specific buffer with CaCl₂ (pH 7.5-8.5) |
| Stability of Linkage | Stable thioether bond | Susceptible to retro-Michael addition and thiol exchange, leading to potential instability in vivo.[5] | Highly stable triazole linkage | Stable amide bond |
| Key Advantages | Forms a stable bond; PEG spacer enhances solubility. | Well-established chemistry, high reactivity. | Bioorthogonal, high efficiency, and specificity.[] | Absolute site-specificity, homogenous product. |
| Key Disadvantages | Requires a free thiol on the protein. | Potential for conjugate instability and off-target reactions with other thiols.[5] | Requires introduction of azide and cyclooctyne handles. | Requires protein engineering to introduce the recognition motif and the nucleophile. |
Quantitative Data Summary
The following tables provide a snapshot of quantitative data comparing the performance of different conjugation methods.
Table 1: Comparison of Conjugation Efficiency and Stoichiometry
| Conjugation Method | Typical Efficiency / Yield | Stoichiometry Control | Reference |
| Maleimide-Thiol | Can be high, but may result in heterogeneous products. | Can be challenging, often resulting in a mixture of species. | [6] |
| Click Chemistry (SPAAC) | High (often >90%) | Excellent, produces well-defined conjugates with a 1:1 stoichiometry. | [6] |
| Sortase A Ligation | ~50% to >90% depending on substrates and conditions. | Excellent, highly specific leading to a homogenous product. | [7] |
Table 2: Stability of Conjugate Linkages
| Linker Type | Stability Profile | Quantitative Data Example | Reference |
| Maleimide-Thiol | Prone to retro-Michael reaction and exchange with other thiols like glutathione. | <70% of maleimide-PEG conjugate remained intact after 7 days at 37°C in the presence of 1 mM glutathione. | [5] |
| Mono-sulfone-PEG | More stable alternative to maleimide. | >90% of mono-sulfone-PEG conjugate remained intact under the same conditions. | [5] |
| Click Chemistry (Triazole) | Highly stable and resistant to cleavage. | Not explicitly quantified in the search results, but widely reported as very stable. | |
| Sortase A (Amide) | Very stable peptide bond. | Not explicitly quantified in the search results, but known to be highly stable. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of site-specific conjugation.
Protocol 1: General Procedure for this compound Conjugation to a Cysteine-Engineered Protein
This protocol outlines the steps for conjugating this compound to a protein containing an accessible cysteine residue.
Materials:
-
Cysteine-engineered protein in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Reaction Buffer: Degassed PBS, pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation (Optional): If the target cysteine is in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to consume any unreacted this compound.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and unconjugated protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the conjugation efficiency.
Protocol 2: Validation of Site-Specific Conjugation by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the site of conjugation and determine the drug-to-antibody ratio (DAR) or ligand-to-protein ratio.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (UPLC/HPLC).[8]
-
Reversed-phase column suitable for proteins (e.g., C4).[8]
Procedure:
-
Sample Preparation: Desalt the conjugate sample using a desalting column or buffer exchange into a volatile buffer like ammonium acetate.[8] For antibody-drug conjugates (ADCs), deglycosylation with PNGase F can simplify the mass spectrum.[8]
-
Intact Mass Analysis:
-
Inject the desalted conjugate onto the LC-MS system.
-
Acquire the mass spectrum of the intact conjugate.
-
Deconvolute the raw data to obtain the zero-charge mass.
-
The mass of the conjugate should be the sum of the protein and the attached this compound-ligand.
-
-
Peptide Mapping (for site confirmation):
-
Reduce and alkylate the conjugate, then digest with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify the modified peptide containing the conjugated cysteine residue.
-
Protocol 3: Stability Assay of Thiol-Ether Conjugates
This protocol assesses the stability of the conjugate in the presence of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified conjugate
-
Human plasma or a solution of glutathione (GSH) in PBS
-
HPLC-MS system
Procedure:
-
Incubation: Incubate the purified conjugate (e.g., at 1 mg/mL) in human plasma or a PBS solution containing a high concentration of GSH (e.g., 1 mM) at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[5]
-
Sample Preparation: Stop the reaction by adding a quenching agent or by flash-freezing. For plasma samples, precipitate proteins with acetonitrile and centrifuge.[5]
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact conjugate remaining and to identify any degradation products or thiol-exchanged species.[5]
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability of the linkage.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for conjugation and validation.
Caption: Simplified KRAS G12D signaling pathway and PROTAC intervention.
References
- 3. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thiol-PEG4-Boc: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Thiol-PEG4-Boc, ensuring the safety of laboratory personnel and adherence to regulatory standards.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like this compound are paramount for maintaining a safe and efficient laboratory environment. While this compound is not classified as a hazardous substance, adherence to established disposal protocols for laboratory chemicals is essential to mitigate any potential risks and ensure regulatory compliance.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, encompassing immediate safety measures and operational plans.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.
-
Body Protection: A standard laboratory coat is required to protect against spills.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors.
Quantitative Data Summary
For quick reference, the key physical and safety parameters for this compound are summarized in the table below. Note that the physical state has been reported as both liquid and solid by different suppliers; therefore, it is crucial to verify the state of your specific product.
| Parameter | Value/Information | Source |
| Chemical Name | This compound (tert-butyl (1-mercapto-3,6,9,12-tetraoxapentadecan-15-yl)carbamate) | |
| CAS Number | 564476-33-1 | [1] |
| Molecular Formula | C15H30O6S | [1] |
| Molecular Weight | 338.46 g/mol | [1] |
| Physical State | Reported as both Liquid and Solid | [2][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | Recommended at 4°C, stored under nitrogen |
Disposal Workflow
The proper disposal method for this compound is contingent on its physical state and local regulations. The following workflow provides a logical approach to determine the appropriate disposal route.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Disposal
Based on the non-hazardous nature of this compound, the following detailed protocols are provided for its disposal.
Protocol 1: Disposal of Liquid this compound
Given the polyethylene glycol (PEG) component of the molecule, it is expected to have good water solubility. However, it is imperative to confirm this with a small sample and to consult local wastewater regulations before proceeding with drain disposal.
Materials:
-
This compound waste (liquid)
-
Appropriate PPE (goggles, gloves, lab coat)
-
Running cold water source
-
Beaker or appropriate container for dilution
Procedure:
-
Consult Local Regulations: Before proceeding, verify that your institution and local wastewater treatment facility permit the drain disposal of non-hazardous, water-soluble organic compounds.
-
Dilution: If drain disposal is permitted, dilute the this compound waste with at least 100 parts of water. For example, for every 1 mL of waste, use at least 100 mL of water.
-
Disposal: Slowly pour the diluted solution down the drain, followed by a copious amount of running cold water for several minutes to ensure it is thoroughly flushed from the plumbing system.
-
Alternative for Non-Permitted Drain Disposal: If drain disposal is not allowed, or if the waste is not readily water-soluble, it must be collected as chemical waste.
-
Collect the liquid waste in a designated, properly labeled, and sealed container.
-
The label should clearly state "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.
-
Protocol 2: Disposal of Solid this compound
If your this compound is in a solid form, it should be disposed of as solid laboratory waste, ensuring it is not mixed with hazardous materials.
Materials:
-
This compound waste (solid)
-
Appropriate PPE (goggles, gloves, lab coat)
-
Sealable container or bag for solid waste
-
Designated non-hazardous solid waste container
Procedure:
-
Segregation: Ensure the solid this compound waste is not contaminated with any hazardous chemicals. If it is, it must be treated as hazardous waste.
-
Packaging: Place the solid waste in a securely sealed container or a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Non-Hazardous Solid Waste" and specify the contents as "this compound".
-
Disposal: Dispose of the packaged solid waste in the designated container for non-hazardous laboratory trash, in accordance with your institution's waste management procedures. Do not dispose of this in general office or public trash receptacles.
Chemical Incompatibility Considerations
To prevent potentially hazardous reactions, it is crucial to avoid mixing this compound waste with the following incompatible materials:
-
Strong Acids: The Boc (tert-butoxycarbonyl) protecting group is labile in the presence of strong acids and will decompose, releasing isobutylene and carbon dioxide.
-
Strong Oxidizing Agents: Thiols can be oxidized by strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates) to form sulfonic acids, which can be an exothermic and potentially vigorous reaction.
-
Bases: While the Boc group is generally stable to bases, strong bases can deprotonate the thiol group, forming a thiolate.
-
Heavy Metals: Thiols can form strong bonds with heavy metals and their salts.
The relationship between this compound's functional groups and their key incompatibilities is illustrated below.
Caption: Incompatibilities of this compound's functional groups.
By adhering to these detailed procedures and remaining mindful of the chemical properties of this compound, laboratory professionals can ensure its safe and compliant disposal, contributing to a secure and responsible research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Personal protective equipment for handling Thiol-PEG4-Boc
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for Thiol-PEG4-Boc (CAS No. 564476-33-1). While a specific Safety Data Sheet (SDS) indicates this compound is not classified as hazardous, analogous thiol-containing compounds are known for potential skin, eye, and respiratory irritation, as well as strong, unpleasant odors.[1][2][3] Therefore, a cautious and comprehensive approach to safety is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the potential hazards associated with this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1][2] | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber). Gloves must be inspected prior to use and replaced frequently.[1][2] | To prevent skin contact. |
| Skin Protection | Wear a flame-resistant lab coat, kept fastened. Impervious clothing is also recommended.[1][2] | To protect the body from potential splashes and contamination. |
| Respiratory Protection | All work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1] | To control vapor exposure and prevent respiratory irritation. |
| Footwear | Closed-toe shoes.[1][2] | To protect feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is essential to minimize risk.
Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure easy access to a safety shower, eyewash station, and fire extinguisher.[1]
Handling Procedure:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]
-
Wear all recommended PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.
-
Avoid breathing vapors or dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Waste Segregation and Collection:
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that it contains thiol-containing waste.[2]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[2]
-
Decontamination Solutions: Any solutions used for cleaning and decontamination should be collected in a separate, labeled hazardous waste container.[2]
Disposal Procedure:
-
Ensure all waste containers are tightly sealed to prevent the release of vapors.[1]
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4]
-
Collect: Carefully collect the absorbent material and place it in a designated hazardous waste container.[4]
-
Clean: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[4]
-
Report: Report the spill to the laboratory supervisor or safety officer.[4]
Diagrams
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Workflow for handling a this compound spill.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
